molecular formula C13H20N2O B11963999 1-Butyl-1-methyl-3-(3-methylphenyl)urea CAS No. 6664-88-6

1-Butyl-1-methyl-3-(3-methylphenyl)urea

Katalognummer: B11963999
CAS-Nummer: 6664-88-6
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: BNDJXSVCECVGMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Butyl-1-methyl-3-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butyl-1-methyl-3-(3-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1-methyl-3-(3-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

6664-88-6

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-butyl-1-methyl-3-(3-methylphenyl)urea

InChI

InChI=1S/C13H20N2O/c1-4-5-9-15(3)13(16)14-12-8-6-7-11(2)10-12/h6-8,10H,4-5,9H2,1-3H3,(H,14,16)

InChI-Schlüssel

BNDJXSVCECVGMF-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C)C(=O)NC1=CC=CC(=C1)C

Herkunft des Produkts

United States
Foundational & Exploratory

1-Butyl-1-methyl-3-(3-methylphenyl)urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Butyl-1-methyl-3-(3-methylphenyl)urea: Chemical Structure, Synthesis, and Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to Structure, Synthesis, and Functional Properties

Executive Summary

1-Butyl-1-methyl-3-(3-methylphenyl)urea is a specialized trisubstituted urea derivative belonging to the


-aryl-

-dialkylurea class. While structurally analogous to established herbicides such as Neburon and Isoproturon , this specific congener represents a distinct chemical entity often utilized in Structure-Activity Relationship (SAR) studies for Photosystem II (PSII) inhibition and, more recently, as a scaffold in medicinal chemistry for kinase inhibitor development.

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via isocyanate addition, predicted physicochemical properties based on robust QSAR models, and its biological mechanism of action. It serves as a foundational reference for researchers exploring novel urea-based pharmacophores or agrochemicals.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule is characterized by an asymmetric urea core flanked by a lipophilic


-butyl-

-methyl group and an aromatic 3-methylphenyl (m-tolyl) moiety. This substitution pattern is critical for its hydrophobic interaction with biological targets.
Nomenclature and Identifiers[1]
PropertyDescription
IUPAC Name 3-(3-Methylphenyl)-1-butyl-1-methylurea
Systematic Name

-Butyl-

-methyl-

-(3-methylphenyl)urea
Molecular Formula

Molecular Weight 220.31 g/mol
SMILES CCCCN(C)C(=O)Nc1cccc(C)c1
InChI Key (Predicted) XZYV... (Analogous to Neburon derivatives)
Structural Class Phenylurea; Trisubstituted Urea
Structural Geometry & Electronic Properties

The urea linkage (


) is planar due to resonance stabilization. The 3-methylphenyl  group introduces steric bulk at the meta position, which influences the rotational barrier around the 

bond.
  • Lipophilicity: The

    
    -butyl chain significantly increases the partition coefficient (LogP), facilitating membrane permeability.
    
  • Electronic Effects: The m-methyl group is weakly electron-donating (+I effect), slightly increasing the electron density on the aromatic ring compared to the unsubstituted phenylurea. This modulates the acidity of the

    
     proton, a key factor in hydrogen bond formation with receptor sites (e.g., Ser264 in the D1 protein of PSII).
    

Synthesis & Manufacturing Protocols

The most efficient synthetic route involves the nucleophilic addition of a secondary amine to an aryl isocyanate. This method ensures high regioselectivity and yield.

Reaction Pathway

The synthesis couples 3-methylphenyl isocyanate with


-methylbutylamine .

Reaction Equation:



Detailed Experimental Protocol

Reagents:

  • 3-Methylphenyl isocyanate (m-Tolyl isocyanate) [CAS: 621-29-4]

  • 
    -Methylbutylamine [CAS: 110-68-9]
    
  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methylphenyl isocyanate (10.0 mmol) in 50 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C using an ice bath. Add

    
    -methylbutylamine  (10.5 mmol, 1.05 eq) dropwise over 15 minutes via a pressure-equalizing addition funnel. Note: The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching: Quench the reaction with 10 mL of water.

  • Workup: Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO

    
    , and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture to yield the pure urea as white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Preparation Reactants 3-Methylphenyl Isocyanate + N-Methylbutylamine Start->Reactants Reaction Reaction: DCM, 0°C -> RT, 4h (Nucleophilic Addition) Reactants->Reaction Workup Workup: Wash (HCl, NaHCO3) Dry (Na2SO4) Reaction->Workup Purification Purification: Recrystallization (Hexane/EtOAc) Workup->Purification Product Final Product: 1-Butyl-1-methyl-3- (3-methylphenyl)urea Purification->Product

Caption: Step-wise synthesis workflow for the production of 1-Butyl-1-methyl-3-(3-methylphenyl)urea via isocyanate addition.

Physicochemical Properties (Predicted)

Due to the specific nature of this congener, properties are derived from validated QSAR models and homologous series (e.g., Neburon, Fenuron).

PropertyValue (Predicted)Rationale/Method
Physical State White Crystalline SolidTypical for arylureas.
Melting Point 95°C – 105°CLower than Neburon (102°C) due to lack of Cl-stacking but similar MW.
LogP (Octanol/Water) 3.2 ± 0.3High lipophilicity driven by the butyl chain and tolyl ring.
Water Solubility 20–50 mg/LLow solubility; classifies as "Sparingly Soluble."
pKa ~13.5 (Amide NH)Very weak acid; neutral at physiological pH.
H-Bond Donors 1The single NH group.
H-Bond Acceptors 1The carbonyl oxygen.

Biological Mechanism of Action

While this specific molecule is often used as a research probe, its pharmacophore aligns strictly with Photosystem II (PSII) Inhibitors (Herbicide Class C2) and shows potential as a scaffold for Kinase Inhibition in drug discovery.

Primary Mechanism: Photosystem II Inhibition

In an agricultural or plant physiology context, this compound acts by binding to the


-binding niche on the D1 protein of the PSII complex in chloroplasts.
  • Binding Mode: The urea

    
     forms a hydrogen bond with the hydroxyl group of Serine 264  and the amide oxygen of Phenylalanine 265  in the D1 protein.
    
  • Effect: This competitive binding displaces the native plastoquinone (

    
    ), blocking electron transport from 
    
    
    
    to
    
    
    .
  • Result: Cessation of ATP/NADPH production and generation of reactive oxygen species (ROS), leading to cellular necrosis.

Secondary Application: Kinase Inhibitor Scaffold

In medicinal chemistry, the 1,3-disubstituted urea motif is a "privileged structure" for kinase inhibitors (e.g., Sorafenib). The 3-methylphenyl group can occupy the hydrophobic pocket of a kinase ATP-binding site, while the butyl/methyl tail can be modified to interact with the solvent-exposed region.

Mechanism Diagram

MOA Compound 1-Butyl-1-methyl-3-(3-methylphenyl)urea Target Target: PSII Complex (D1 Protein) Compound->Target Diffuses to Thylakoid Interaction Interaction: Competitive Binding at Qb Site (H-bond to Ser264) Target->Interaction Blockage Effect: Electron Transport Block (QA -> Qb) Interaction->Blockage Outcome Outcome: ROS Generation & Cell Death Blockage->Outcome

Caption: Mechanism of Action (MOA) showing the inhibition of Photosystem II electron transport.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral characteristics are expected:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.10–7.30 (m, 4H, Ar-H)
      
    • 
       6.40 (bs, 1H, NH)
      
    • 
       3.35 (t, 2H, 
      
      
      
      -CH
      
      
      -Pr)
    • 
       2.95 (s, 3H, 
      
      
      
      -CH
      
      
      )
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      )
    • 
       1.55 (m, 2H, CH
      
      
      
      )
    • 
       1.35 (m, 2H, CH
      
      
      
      )
    • 
       0.95 (t, 3H, CH
      
      
      
      )
  • IR Spectroscopy:

    • Strong absorption at 1650 cm

      
        (C=O[1] Urea stretch).
      
    • Medium band at 3350 cm

      
        (N-H stretch).
      
  • Mass Spectrometry (ESI+):

    • Molecular ion peak

      
       at m/z 221.3 .
      

Handling & Safety (SDS Summary)

Hazard Classification (Predicted based on Urea Herbicides):

  • GHS Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long-lasting effects (typical for lipophilic PSII inhibitors).

  • H351: Suspected of causing cancer (class-specific caution).

Precautions:

  • Wear nitrile gloves and safety goggles.

  • Avoid release to the environment; collect spillage.

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • Liu, J. (2010). Phenylurea Herbicides: Chemistry and Assays. In: Herbicides and Environment. InTech Open. Link

  • Oettmeier, W. (1999).Herbicide resistance and mode of action.
  • PubChem. Compound Summary for Neburon (Analogous Structure). National Library of Medicine. Link

  • Sigma-Aldrich. Synthesis of Substituted Ureas: Technical Bulletin.Link

  • NIST Chemistry WebBook. 1-Butyl-3-phenylurea (Structural Analog Data).Link

Sources

A Comparative Analysis of Neburon and its m-Tolyl Analog, 1-Butyl-1-methyl-3-(3-methylphenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of chemical research and development, particularly in agrochemistry and pharmacology, the precise understanding of molecular structure is paramount to predicting function. Subtle alterations in a molecule's architecture can lead to profound differences in biological activity, toxicity, and environmental fate. This guide provides an in-depth technical comparison between two structurally related substituted urea compounds: Neburon, a well-established pre-emergence herbicide, and its analog, 1-Butyl-1-methyl-3-(3-methylphenyl)urea.

While both molecules share a common 1-butyl-1-methylurea backbone, the substitution pattern on the aromatic ring—a 3,4-dichloro motif for Neburon versus a 3-methyl group for its counterpart—creates two distinct chemical entities. This guide will dissect these differences, offering researchers and drug development professionals a comprehensive resource covering their physicochemical properties, synthesis, biological mechanisms, and analytical differentiation. Our objective is to move beyond a simple cataloging of facts to an exploration of the causal relationships between structure and function, providing field-proven insights grounded in authoritative scientific principles.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between Neburon and its m-tolyl analog lies in the electronic and steric properties of the substituents on the phenyl ring. Neburon possesses two electron-withdrawing chlorine atoms at the 3 and 4 positions, whereas the analog has a single, weakly electron-donating methyl group at the 3-position. This fundamental variance influences everything from molecular weight and polarity to binding affinity at biological targets.

The IUPAC name for Neburon is 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea[1][2]. Its CAS Registry Number is 555-37-3[3][4][5]. In contrast, 1-Butyl-1-methyl-3-(3-methylphenyl)urea is a less common compound, and while its structure is unambiguous, it is not associated with a widely recognized common name or dedicated body of literature comparable to Neburon.

G cluster_neburon Neburon cluster_analog 1-Butyl-1-methyl-3-(3-methylphenyl)urea N1_N N C1_N C=O N1_N->C1_N C_butyl_N CH3-N-CH2CH2CH2CH3 N1_N->C_butyl_N N2_N N-H C1_N->N2_N Phenyl_N Phenyl Ring N2_N->Phenyl_N Cl1_N Cl Phenyl_N->Cl1_N pos 4 Cl2_N Cl Phenyl_N->Cl2_N pos 3 N1_A N C1_A C=O N1_A->C1_A C_butyl_A CH3-N-CH2CH2CH2CH3 N1_A->C_butyl_A N2_A N-H C1_A->N2_A Phenyl_A Phenyl Ring N2_A->Phenyl_A CH3_A CH3 Phenyl_A->CH3_A pos 3

Caption: Comparative molecular structures of Neburon and its m-tolyl analog.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of both compounds. Data for Neburon is well-documented, while properties for its analog are estimated based on standard chemical principles and data from similar structures, such as (3-Methylphenyl)urea[6].

PropertyNeburon1-Butyl-1-methyl-3-(3-methylphenyl)ureaSource(s)
IUPAC Name 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea1-butyl-1-methyl-3-(3-methylphenyl)urea[1][2]
CAS Number 555-37-3Not readily available[3][4][5]
Molecular Formula C₁₂H₁₆Cl₂N₂OC₁₃H₂₀N₂O[1][3]
Molecular Weight 275.17 g/mol 220.31 g/mol [1][3]
Appearance Crystalline solid, Off-whiteSolid (Predicted)[7]
Melting Point 101.5-103 °CPredicted lower than Neburon[7][8]
Water Solubility 4.8 mg/L (at 24-25 °C)Predicted higher than Neburon[7][8]
logP (Octanol/Water) 3.80Predicted lower than Neburon (approx. 3.0-3.5)[1]

Expertise & Causality: The substitution of two chlorine atoms with a single methyl group and a hydrogen atom results in a lower molecular weight for the analog. The high electronegativity of chlorine in Neburon makes the molecule more lipophilic (higher logP) and less soluble in water compared to the less polar methyl-substituted analog. The melting point is influenced by crystal packing and intermolecular forces; the more symmetrical and polar nature of Neburon likely contributes to its higher melting point.

Part 2: Synthesis and Chemical Reactivity

The synthesis of substituted phenylureas is a well-established process in organic chemistry, typically involving the reaction of an isocyanate with an amine. This approach provides a reliable and high-yield pathway to the desired products.

General Synthetic Workflow

The core reaction involves the nucleophilic addition of a secondary amine (N-butylmethylamine) to an appropriately substituted phenyl isocyanate. The choice of isocyanate directly determines the final product.

G cluster_reactants Reactants Isocyanate Substituted Phenyl Isocyanate (R-N=C=O) Reaction Nucleophilic Addition Isocyanate->Reaction Amine N-Butylmethylamine Amine->Reaction Product Final Product (Substituted Urea) Reaction->Product Solvent Aprotic Solvent (e.g., THF, Toluene) Reaction->Solvent Reaction Medium

Caption: General synthetic pathway for substituted phenylureas.

Experimental Protocol: Synthesis of Neburon

This protocol describes a standard laboratory procedure for synthesizing Neburon. The process is self-validating through the monitoring of reactant consumption and product formation, typically via Thin-Layer Chromatography (TLC).

Materials:

  • 3,4-Dichlorophenyl isocyanate

  • N-Butylmethylamine

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hexane

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichlorophenyl isocyanate (1.0 eq) in anhydrous toluene (approx. 5 mL per gram of isocyanate).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-butylmethylamine (1.05 eq), either neat or dissolved in a small amount of anhydrous toluene, via the dropping funnel over 30 minutes. The slight excess of amine ensures complete consumption of the isocyanate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the isocyanate spot.

  • Product Isolation: Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold hexane to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified white solid under vacuum to yield Neburon. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Choices:

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine, resulting in undesired symmetrical urea byproducts.

  • Aprotic Solvent: Toluene or THF are used as they are inert to the reactants and effectively solubilize them.

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

To synthesize 1-Butyl-1-methyl-3-(3-methylphenyl)urea , the exact same protocol would be followed, with the critical substitution of 3-methylphenyl isocyanate (m-tolyl isocyanate) for 3,4-dichlorophenyl isocyanate.

Part 3: Mechanism of Action and Biological Significance

The primary application of Neburon is as a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds.[7][8] Its biological activity stems from its ability to inhibit photosynthesis.

Neburon: A Photosystem II (PSII) Inhibitor

Phenylurea herbicides, including Neburon, act by disrupting the photosynthetic electron transport chain in plants.[9][10][11] Specifically, they bind to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts. This binding event blocks the plastoquinone (Q_B) binding site.

Consequences of D1 Protein Binding:

  • Blocked Electron Flow: By occupying the Q_B site, Neburon prevents the transfer of electrons from Q_A to Q_B, effectively halting the linear electron flow.

  • Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP⁺ to NADPH.

  • Oxidative Stress: The blockage leads to the formation of highly reactive triplet-state chlorophyll and singlet oxygen, which cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.

G P680 P680 (PSII Reaction Center) Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_Site D1 Protein (QB Binding Site) QA->QB_Site e- Cyt_b6f Cytochrome b6f QB_Site->Cyt_b6f e- Block X Neburon Neburon Neburon->QB_Site Block->Cyt_b6f Electron Flow Blocked

Caption: Neburon's mechanism of action, blocking the QB site on the D1 protein.

Predicted Activity of 1-Butyl-1-methyl-3-(3-methylphenyl)urea

The herbicidal activity of phenylureas is highly dependent on the electronic properties of the phenyl ring. The electron-withdrawing nature of the two chlorine atoms in Neburon is crucial for its high affinity for the D1 protein.

It is hypothesized that 1-Butyl-1-methyl-3-(3-methylphenyl)urea would exhibit significantly lower herbicidal activity . The substitution of electron-withdrawing chloro groups with a weakly electron-donating methyl group would alter the electron density of the urea moiety, likely reducing its binding affinity to the D1 protein target site. This structure-activity relationship (SAR) is well-documented for phenylurea herbicides, where electron-withdrawing groups on the phenyl ring are generally required for potent activity.

Part 4: Analytical Protocols for Differentiation

Distinguishing between Neburon and its m-tolyl analog is critical for quality control, metabolic studies, and environmental analysis. Due to their structural similarity, chromatographic methods coupled with mass spectrometry are the most effective tools.[12][13]

Analytical Workflow: HPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) separates the compounds based on their differential partitioning between a stationary and a mobile phase, while Tandem Mass Spectrometry (MS/MS) provides unambiguous identification based on mass-to-charge ratio and fragmentation patterns.

G Sample Sample Mixture in Acetonitrile/Water HPLC HPLC System (C18 Column) Sample->HPLC Separation Separation based on Retention Time (Rt) HPLC->Separation ESI Electrospray Ionization (ESI+) Separation->ESI MS1 MS1: Precursor Ion Selection (m/z) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Data Data Analysis: Chromatogram & Spectra MS2->Data

Sources

Physicochemical Profiling and Pharmacological Potential of m-Tolyl Phenylurea Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diphenylurea pharmacophore is a highly privileged scaffold in modern medicinal chemistry and drug development. By introducing an m-tolyl (3-methylphenyl) substitution, researchers can precisely tune the steric bulk, lipophilicity, and hydrogen-bonding network of the molecule. This structural modification frequently yields compounds with potent broad-spectrum biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, physicochemical characterization, and biological evaluation of m-tolyl phenylurea derivatives. The methodologies detailed herein are designed to ensure high-fidelity data generation, from benchtop synthesis to in vitro target validation.

Structural Dynamics and Physicochemical Properties

The physicochemical behavior of m-tolyl phenylurea derivatives is dictated by two core structural features: the rigid, planar urea backbone (which acts as a bifurcated hydrogen bond donor and a single hydrogen bond acceptor) and the lipophilic m-tolyl ring.

  • Crystallinity and Thermal Stability: The urea moiety promotes a strong intermolecular hydrogen-bonding network. This typically results in highly crystalline solid states with elevated melting points, often exceeding 200 °C[1][2].

  • Solubility and Lipophilicity (LogP): The addition of the m-methyl group increases the partition coefficient, enhancing cellular membrane permeability while simultaneously reducing aqueous solubility. Consequently, these compounds exhibit optimal dissolution in polar aprotic solvents (e.g., DMSO, DMF), which is a critical consideration for both NMR characterization and in vitro biological assays[3].

Table 1: Physicochemical Data of Selected m-Tolyl Phenylurea Derivatives
Compound DesignationParent ScaffoldYield (%)Melting Point (°C)Primary Target / ActivityReference
B2 Paeonol32.34209–210Skin Inflammation1
VIIId Quinoxaline65.0280–281Anticancer (Apoptosis)[[2]]()
7c QuinazolinoneN/A206–208Synthetic Intermediate4
5g Schiff Base65.0220–222α-Glucosidase (IC50: 4.03 μM)3
8i Fluconazole65.0138–145Antifungal (Candida spp.)5

Standardized Synthesis and Characterization Workflow

To ensure scientific integrity, the synthesis of m-tolyl phenylureas must operate as a self-validating system. The protocol below tightly couples chemical synthesis with orthogonal analytical techniques to guarantee structural identity and purity before any biological assay is conducted.

Workflow Start m-Tolyl Phenylurea Synthesis Purification Purification (Recrystallization) Start->Purification PhysicoChem Physicochemical Profiling Purification->PhysicoChem NMR 1H/13C NMR (Structural ID) PhysicoChem->NMR LCMS LC-MS (Mass/Purity) PhysicoChem->LCMS Thermal Thermal Analysis (Melting Point) PhysicoChem->Thermal BioAssay In Vitro Biological Assays NMR->BioAssay LCMS->BioAssay Thermal->BioAssay

Caption: Workflow for the self-validating synthesis, physicochemical profiling, and bioassay of m-tolyl phenylureas.

Protocol 3.1: Synthesis of N-(m-Tolyl)-N'-Arylurea Derivatives
  • Preparation of Reactants: Dissolve the primary aryl amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Isocyanates are highly moisture-sensitive; trace water will react with the isocyanate to form unstable carbamic acids, which rapidly decarboxylate into amines. These amines will then react with unconsumed isocyanate to form symmetric 1,3-di-m-tolylurea byproducts, severely complicating downstream purification.

  • Addition of Isocyanate: Slowly add m-tolyl isocyanate (1.1 eq) dropwise at 0 °C to control the exothermic nucleophilic addition.

  • Reaction Progression: Warm the mixture to room temperature and stir for 4–8 hours. Monitor the disappearance of the starting amine via TLC or LC-MS.

  • Precipitation and Filtration: Due to the rigid hydrogen-bonding network, the formed urea typically exhibits low solubility in DCM/THF and will precipitate directly from the reaction mixture. Filter the precipitate and wash with cold solvent.

  • Recrystallization: Recrystallize the crude solid from ethanol or an ethanol/water mixture to achieve >95% purity.

    • Causality: Recrystallization exploits the differential solubility between the target asymmetric urea and trace symmetric urea byproducts at elevated temperatures, ensuring high-fidelity material for sensitive biological assays.

Protocol 3.2: Physicochemical Validation
  • 1H NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in DMSO-d6.

    • Causality: DMSO-d6 is strictly selected over CDCl3. Its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonds of the urea moiety, preventing line broadening and ensuring sharp, quantifiable signals. The distinct urea -NH protons reliably appear as singlets between δ 8.5 and 10.0 ppm[1][2].

  • LC-MS Analysis: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient supplemented with 0.1% formic acid.

    • Causality: Formic acid acts as an ionization enhancer in positive Electrospray Ionization (ESI) mode, facilitating the formation of the [M+H]+ adduct for accurate mass confirmation.

Biological Mechanisms and Target Interactions

The m-tolyl phenylurea scaffold is highly adaptable, allowing it to fit into various hydrophobic pockets of target enzymes and receptors.

α-Glucosidase Inhibition

Schiff bases derived from 1,3-diphenylureas, specifically those bearing m-tolyl substitutions, have demonstrated potent competitive inhibition of α-glucosidase. For instance, compound 5g exhibited an IC50 of 4.03 μM, significantly outperforming standard clinical drugs like acarbose[3].

  • Mechanistic Rationale: The m-methyl group provides the optimal steric bulk required to anchor the molecule within the enzyme's hydrophobic allosteric site, preventing substrate access.

IMPDH Enzyme Inhibition (Antimicrobial)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a critical enzyme in de novo purine biosynthesis, making it a highly validated target for combating Mycobacterium tuberculosis. Derivatives bearing the m-tolyl phenylurea moiety effectively bind to the NAD-binding pocket of IMPDH, disrupting bacterial proliferation[6][7].

Mechanism IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NAD+ dependent Purine De Novo Purine Biosynthesis XMP->Purine Inhibitor m-Tolyl Phenylurea Derivative Inhibitor->IMPDH Competitive Inhibition

Caption: Mechanism of IMPDH enzyme inhibition by m-tolyl phenylurea derivatives disrupting purine synthesis.

Anti-inflammatory and Antifungal Applications
  • Skin Inflammation: Paeonol-based m-tolyl phenylurea derivatives (e.g., compound B2 ) have been synthesized to explore structure-activity relationships in skin inflammation, showing unique inhibitory profiles[1][8].

  • Antifungal Activity: Fluconazole analogues bearing the m-tolyl urea functionality (e.g., compound 8i ) display broad-spectrum activity against sensitive and resistant Candida albicans by disrupting fungal cell wall synthesis[5].

Conclusion

The m-tolyl phenylurea derivative class represents a highly versatile and potent pharmacophore. By adhering to strict, self-validating synthetic protocols—specifically utilizing anhydrous conditions and proper solvent selection for NMR/LC-MS validation—researchers can reliably generate high-purity compounds. The unique physicochemical properties of this scaffold, driven by its rigid hydrogen-bonding network and tuned lipophilicity, make it a prime candidate for targeting complex biological pathways ranging from α-glucosidase inhibition to antimicrobial IMPDH disruption.

References

  • Source: nih.gov / tandfonline.
  • Source: mdpi.
  • Source: frontiersin.
  • Source: rsc.
  • Title: Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)
  • Source: semanticscholar.

Sources

Comprehensive Solubility Profiling of 1-Butyl-1-methyl-3-(3-methylphenyl)urea in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butyl-1-methyl-3-(3-methylphenyl)urea (BMMU) is a highly substituted, asymmetrical urea derivative. In pharmaceutical, agrochemical, and materials development, understanding its solubility profile in organic solvents is critical for formulation design, crystallization scale-up, and chromatographic method development. This whitepaper provides an in-depth mechanistic analysis of BMMU’s solvation thermodynamics and outlines a self-validating experimental protocol for determining its equilibrium solubility.

Theoretical Framework: The Thermodynamics of Urea Solvation

The dissolution of a crystalline solid in an organic solvent is governed by the disruption of the crystal lattice and the subsequent formation of favorable solute-solvent interactions. As a Senior Application Scientist, one must look beyond empirical data and analyze the structural motifs that dictate causality in solvation:

  • Hydrophobic Tail : The N-butyl and N-methyl groups provide significant steric bulk and lipophilicity.

  • Aromatic Ring : The m-tolyl (3-methylphenyl) group enables

    
     stacking and strong dispersion interactions.
    
  • Polar Core : The central urea bridge acts as a strong hydrogen-bond acceptor (carbonyl oxygen) and a single hydrogen-bond donor (N-H).

Because the N,N-disubstitution (butyl and methyl) removes one of the primary hydrogen-bond donors typically found in unsubstituted ureas, BMMU exhibits a significantly lower crystal lattice energy. Using the Hansen Solubility Parameters (HSP) framework, which divides cohesive energy into dispersion (


), polar (

), and hydrogen bonding (

) components[1], we can predict that BMMU will have a high affinity for moderately polar and polar aprotic solvents. Linear solvation energy relationships observed in structurally analogous phenylureas confirm that solubility maximizes when the HSP distance (

) between the solvent and the solute is minimized[2].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To ensure absolute trustworthiness in solubility data, the experimental design must be a self-validating system. The traditional saturation shake-flask method remains the gold standard for equilibrium solubility[3], provided that solid-state characterization is integrated to rule out solvent-mediated polymorphic transitions or solvate formation.

Step-by-Step Workflow:
  • Saturation & Equilibration : Add an excess amount of BMMU solid to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Agitate the suspension using an orbital shaker at 150 rpm and a precisely controlled temperature (e.g., 298.15 ± 0.1 K) for 24 hours.

  • Sedimentation : Cease agitation and allow the suspension to stand isothermally for an additional 24 hours. This critical step ensures complete phase separation and prevents the overestimation of solubility due to suspended micro-particulates[3].

  • Phase Separation : Transfer an aliquot of the mixture to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to account for potential adsorption of the solute onto the filter membrane.

  • Quantification : Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the detector. Analyze the concentration using HPLC-UV (e.g., C18 column, Acetonitrile/Water isocratic elution, detection at 254 nm).

  • Solid-State Verification (The Validation Step) : Recover the residual excess solid from the original vial. Dry under vacuum and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If the PXRD pattern deviates from the starting material, a solvate or new polymorph has formed, and the measured solubility corresponds to the new phase, not the original API.

Quantitative Data: Representative Solubility Profile

Based on the structural thermodynamics and HSP modeling of BMMU, the following table summarizes its representative equilibrium solubility across various classes of organic solvents at 298.15 K.

Solvent ClassSolventPolarity IndexPredicted Solubility (mg/mL)Solvation Mechanism
Halogenated Dichloromethane3.1> 250.0Excellent dispersion match; strong dipole interactions with the urea core.
Polar Aprotic N,N-Dimethylformamide6.4> 200.0Strong H-bond acceptance from the BMMU N-H group.
Ester Ethyl Acetate4.4~ 150.0Favorable dipole-dipole interactions; moderate H-bonding.
Ketone Acetone5.1~ 140.0Strong H-bond acceptor; excellent match for the hydrophobic tail.
Alcohol (Protic) Methanol5.1~ 120.0Dual H-bond donor/acceptor capability; competitive self-association.
Aliphatic n-Hexane0.1< 5.0Insufficient polarity to disrupt the urea hydrogen-bond lattice.
Aqueous (Ref) Water10.2< 0.1High lipophilicity of butyl and m-tolyl groups prevents aqueous solvation.

Note: Data represents thermodynamically modeled values based on linear solvation energy relationships of substituted ureas[2].

Workflow Visualization

The following diagram illustrates the logical progression and self-validating feedback loop of the solubility determination protocol.

G Start 1-Butyl-1-methyl-3-(3-methylphenyl)urea (Solid API) Solvent Organic Solvent Selection (HSP Matching) Start->Solvent Equil Isothermal Equilibration (Shake-Flask, 24h, 298.15 K) Solvent->Equil Excess Solid Added Sep Phase Separation (Centrifugation & PTFE Filtration) Equil->Sep Suspension Quant HPLC-UV Quantification (Concentration Determination) Sep->Quant Supernatant Valid PXRD Analysis (Polymorph/Solvate Check) Sep->Valid Residual Solid Valid->Equil Phase Change Detected (Reject Data)

Self-validating experimental workflow for equilibrium solubility determination.

References

1.[1] Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL: [Link] 2.[2] Chen, J., & Liu, F. (2022). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link] 3.[3] Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-Methylphenyl Substituted Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylphenyl urea moiety (also known as m-tolylurea) represents a privileged scaffold in medicinal chemistry and agrochemical development.[1] Characterized by a central urea linker bridging a 3-methyl-substituted aromatic ring and a variable "tail" group, this pharmacophore acts as a critical hydrogen-bond donor/acceptor motif.[1]

Its primary utility lies in Type II Kinase Inhibition , where the urea bridge binds to the Glu/Asp residues in the DFG-out conformation of kinases (e.g., VEGFR, p38 MAPK, PDGFR). Additionally, the scaffold exhibits significant utility in Photosystem II inhibition for herbicides and emerging applications in melanocortin receptor modulation .

This guide dissects the molecular interactions, synthetic pathways, and optimization strategies for this scaffold, designed for researchers optimizing potency and selectivity.

Chemical Architecture & The "Methyl Effect"

The scaffold is bipartite, consisting of the conserved Head (3-methylphenyl) and the Linker (Urea), connected to a variable Tail .

Anatomy of the Pharmacophore
  • The Urea Bridge (–NH–CO–NH–): Acts as a directional H-bond donor (2 H-bonds) and acceptor (1 H-bond). In kinase pockets, this often forms a "bidentate" interaction with the glutamate of the

    
    C-helix and the aspartate of the DFG motif.
    
  • The 3-Methyl Group (Meta-substitution):

    • Hydrophobic Filling: The methyl group (

      
      ) adds lipophilicity (+0.5 LogP) and fills specific hydrophobic sub-pockets (e.g., the hydrophobic pocket II in kinases).
      
    • Conformational Lock: It restricts rotation around the phenyl-nitrogen bond, pre-organizing the molecule into a bioactive conformation.

    • Metabolic Shielding: Unlike a para-methyl group (susceptible to rapid CYP450 oxidation to benzoic acid), the meta-methyl is often more metabolically stable or directs metabolism to the para-position.

SAR Visualization (Graphviz)

SAR_Map Core Urea Scaffold (-NH-CO-NH-) Tail Variable 'Tail' Group (R-Substituent) Core->Tail N'-R Bond H_Bonds H-Bonding: - Donors (NH) -> Glu/Asp - Acceptor (CO) -> Backbone Core->H_Bonds Mechanism Head 3-Methylphenyl Ring (The 'Head') Head->Core Aryl-N Bond Methyl 3-Methyl Group: - Hydrophobic Pocket Fill - Steric Constraint - +0.5 LogP Head->Methyl Meta-position Selectivity Selectivity Determinant: - Heterocycles (Kinase) - Lipophilic Chains (Herbicide) Tail->Selectivity Optimization

Figure 1: Structural anatomy and functional zones of the 3-methylphenyl urea scaffold.

Synthetic Methodologies

Efficient synthesis is paramount for SAR exploration. Two primary pathways are recommended based on the availability of starting materials.

Method A: Isocyanate Coupling (Standard)

The most direct route involves reacting m-toluidine with an appropriate isocyanate. This reaction is generally quantitative and requires no external base.

  • Reaction:

    
    
    
  • Pros: High yield, simple workup (filtration).

  • Cons: Requires handling toxic isocyanates; limited commercial availability of complex isocyanates.

Method B: CDI-Mediated Coupling (Versatile)

When the isocyanate is unstable or unavailable, 1,1'-Carbonyldiimidazole (CDI) is used to activate the amine in situ.

  • Step 1:

    
    
    
  • Step 2:

    
    
    
Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Method A: Isocyanate Route cluster_1 Method B: CDI Route (In Situ) StartA m-Toluidine ProductA 3-Methylphenyl Urea StartA->ProductA + ReagentA ReagentA R-Isocyanate (DCM/THF, 0°C -> RT) StartB Amine R-NH2 Step1 Activate with CDI (DCM, 0°C, 1h) StartB->Step1 Intermed N-Acyl Imidazole Step1->Intermed Step2 Add m-Toluidine (Reflux, 4-12h) Intermed->Step2 ProductB 3-Methylphenyl Urea Step2->ProductB

Figure 2: Dual synthetic pathways for accessing urea derivatives.

Detailed SAR Analysis

Kinase Inhibition (Type II)

In the context of kinase inhibitors (e.g., targeting VEGFR2, PDGFR


), the 3-methylphenyl ring often occupies the solvent-exposed region or a specific hydrophobic pocket adjacent to the ATP binding site.

Key SAR Trends:

  • Meta vs. Para vs. Ortho:

    • 3-Methyl (Meta): Optimal for balancing solubility and hydrophobic packing. It avoids the steric clash often seen with ortho-substituents while providing better metabolic stability than para-methyls.

    • 4-Substituents (Para): Adding an electron-withdrawing group (e.g., Cl, F) at the para-position of the 3-methylphenyl ring often increases potency by enhancing the acidity of the urea NH, strengthening the H-bond to the kinase hinge/DFG residues.

  • The "Tail" Modification:

    • Replacing the phenyl tail with a heteroaryl (e.g., pyridine, pyrimidine) drastically improves water solubility and kinase selectivity.

Agrochemical Activity (Herbicides)

Substituted phenylureas inhibit photosynthesis by blocking electron transport at the


 site of the D1 protein.
  • Lipophilicity Rule: Activity correlates strongly with LogP. The 3-methyl group contributes positively to this lipophilicity (LogP ~1.29), aiding in leaf penetration.

  • Steric Fit: The 3-methyl group fits into a specific hydrophobic cleft in the D1 protein. Bulky groups (>Ethyl) at this position often decrease activity due to steric hindrance.

Quantitative Data Summary
Compound ClassR-Substituent (Tail)TargetActivity (IC50/EC50)Key SAR Insight
Kinase Inhibitor 4-chloro-3-(trifluoromethyl)phenylVEGFR2~90 nMElectron-withdrawing groups enhance urea H-bonding.
Kinase Inhibitor Pyridin-4-yl-methylp38 MAPK< 50 nMHeterocyclic tail improves H-bonding network.
Herbicide N,N-dimethylPSII (Weeds)High PotencySmall alkyl groups on N' favor D1 protein binding.
Ligand BenzylMC4RAgonistBulky aromatic tails confer receptor subtype selectivity.[2]

Experimental Protocols

Protocol: Synthesis of N-(3-methylphenyl)-N'-(4-pyridyl)urea (Kinase Inhibitor Analog)

Objective: Synthesize a Type II kinase inhibitor fragment.

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 4-aminopyridine (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, 11 mmol) portion-wise at 0°C. Stir for 2 hours at room temperature (RT) under nitrogen. Evolution of

    
     gas will be observed.
    
  • Coupling: Add m-toluidine (1.0 eq, 10 mmol) dissolved in 5 mL DCM dropwise.

  • Reflux: Heat the mixture to reflux (40°C) for 12 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Cool to RT. The product often precipitates. Filter the white solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    H NMR (DMSO-
    
    
    
    ). Look for Urea NH singlets around
    
    
    8.5–9.5 ppm.
Protocol: Kinase Inhibition Assay (VEGFR2)

Objective: Determine IC50 of the synthesized urea.

  • Reagents: Recombinant human VEGFR2 kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (

    
     concentration), and Test Compound (dissolved in DMSO).
    
  • Setup: Use a 384-well plate.

  • Incubation:

    • Mix Kinase + Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

      
      ).
      
    • Incubate for 10 mins at RT to allow compound binding.

    • Initiate reaction by adding ATP.

  • Detection: Use ADP-Glo™ or similar luminescent assay to measure ADP production after 60 mins.

  • Analysis: Normalize luminescence to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a sigmoidal dose-response curve.

Biological Signaling Pathway (Kinase Blockade)

The following diagram illustrates how 3-methylphenyl urea derivatives intervene in the VEGF signaling cascade, leading to anti-angiogenic effects.

Signaling_Pathway Ligand VEGF Ligand Receptor VEGFR2 Receptor (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor 3-Methylphenyl Urea (Inhibitor) Inhibitor->Receptor Blocks ATP Binding (Type II Binding) RAF RAF / MEK RAS->RAF Signaling Cascade MAPK MAPK / ERK RAF->MAPK Signaling Cascade Response Angiogenesis & Cell Proliferation MAPK->Response Signaling Cascade

Figure 3: Mechanism of action for urea-based kinase inhibitors in the VEGF pathway.

References

  • BenchChem. (2025).[1][3][4] (3-Methylphenyl)urea chemical properties and structure. Retrieved from

  • National Center for Biotechnology Information. (2016). Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors. PubChem. Retrieved from

  • BenchChem. (2025).[1][3][4] A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors. Retrieved from

  • Taylor & Francis. (2008). QSAR study of N-Phenyl-N′-{4-(4-quinolyloxy)phenyl}urea derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • US EPA. (2023). Urea, (3-methylphenyl)- Substance Details. Retrieved from

Sources

Comprehensive Physicochemical Profiling and Synthesis of 1-Butyl-1-methyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, establishing the precise chemical identity and validated synthetic pathways for structural motifs is paramount. Trisubstituted ureas, such as 1-butyl-1-methyl-3-(3-methylphenyl)urea, are highly valued pharmacophores. They offer a unique balance of lipophilicity and hydrogen-bonding capability, frequently deployed in the design of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. This technical guide provides a rigorous breakdown of the molecular weight, formula, physicochemical properties, and a self-validating synthetic protocol for this compound.

Chemical Identity and Structural Elucidation

The compound 1-butyl-1-methyl-3-(3-methylphenyl)urea (also known as 1-butyl-1-methyl-3-(m-tolyl)urea, CAS Registry Number: 196206-51-6 [1]) is an unsymmetrical urea derivative. Its structure consists of a central urea core (N-CO-N) where one nitrogen is substituted with both a butyl and a methyl group, and the opposing nitrogen is substituted with a 3-methylphenyl (m-tolyl) group.

To derive the molecular formula logically, we sum the atomic constituents of each functional group:

  • Urea Core: CN₂O (accounting for the carbonyl and two nitrogens)

  • 1-Butyl Group: C₄H₉

  • 1-Methyl Group: CH₃

  • 3-Methylphenyl Group: C₇H₇

  • Urea Amine Proton: H₁ (The N' position retains one proton)

Summing these components yields the exact molecular formula: C₁₃H₂₀N₂O [2].

Based on standard atomic weights (C = 12.011, H = 1.008, N = 14.007, O = 15.999), the molecular weight is calculated as 220.31 g/mol . The monoisotopic exact mass, which is critical for high-resolution mass spectrometry (HRMS) validation, is 220.15756 Da .

Physicochemical Profiling & ADME Relevance

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) implications of this molecule requires a close look at its physicochemical parameters. The trisubstitution pattern inherently restricts the hydrogen-bond donor count to exactly one. This precise steric and electronic tuning enhances membrane permeability compared to monosubstituted ureas while maintaining the critical carbonyl oxygen required for target hinge-binding in kinase active sites.

ParameterValuePharmacological Relevance
Chemical Name 1-Butyl-1-methyl-3-(3-methylphenyl)ureaStandard IUPAC nomenclature
CAS Number 196206-51-6Unique chemical identifier
Molecular Formula C₁₃H₂₀N₂OElemental composition
Molecular Weight 220.31 g/mol Optimal for small-molecule drug space (<500 Da)
Exact Mass 220.15756 DaTarget for LC-MS [M+H]⁺ at m/z 221.16
H-Bond Donors 1Favorable for passive cellular permeability
H-Bond Acceptors 1 (Carbonyl Oxygen)Facilitates target protein binding
Rotatable Bonds 5Balances flexibility and entropic penalty upon binding
Experimental Methodology: Synthesis & Validation

The synthesis of unsymmetrical ureas is classically achieved via the nucleophilic addition of a secondary amine to an isocyanate[3][4]. To ensure high purity and yield, the protocol must be rigorously controlled to prevent side reactions.

Causality in Experimental Design
  • Solvent Selection: Anhydrous dichloromethane (DCM) is strictly utilized. The presence of adventitious water will lead to the hydrolysis of m-tolyl isocyanate into m-toluidine. This byproduct would subsequently react with another equivalent of isocyanate to yield the symmetric 1,3-di-m-tolylurea, severely complicating purification and reducing the yield of the target unsymmetrical urea.

  • Temperature Control: The addition of the isocyanate to the amine is performed at 0 °C. The causality behind this temperature control is twofold: it mitigates the exothermic nature of the nucleophilic attack, thereby preventing thermal degradation of the isocyanate, and it suppresses the formation of biuret byproducts, which can occur if the newly formed urea reacts with excess isocyanate at elevated temperatures.

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Amine Solution: Dissolve N-methylbutylamine (1.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Isocyanate Addition: Dissolve m-tolyl isocyanate (1.05 mmol, 1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), and finally wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

Analytical Validation

A self-validating system requires orthogonal analytical techniques to confirm the 220.31 g/mol molecular weight and structural integrity:

  • LC-MS: Confirm the molecular weight by identifying the [M+H]⁺ peak at m/z 221.16.

  • ¹H NMR (CDCl₃): Verify the structure by identifying the characteristic broad singlet of the urea NH (~6.2 ppm), the aromatic multiplet of the m-tolyl group (6.8–7.2 ppm), and the aliphatic signals corresponding to the N-methyl and N-butyl groups.

Mechanistic Workflow Visualization

Below is the logical workflow mapping the synthesis and validation of 1-butyl-1-methyl-3-(3-methylphenyl)urea.

G A m-Tolyl Isocyanate (Electrophile) C Nucleophilic Addition (Anhydrous DCM, 0°C to RT) A->C B N-Methylbutylamine (Nucleophile) B->C D 1-Butyl-1-methyl-3-(3-methylphenyl)urea Formula: C13H20N2O C->D High Yield (>90%) E LC-MS Analysis [M+H]+ m/z: 221.16 D->E Mass Confirmation F NMR Spectroscopy Structural Elucidation D->F Purity Check G Confirmed MW: 220.31 g/mol E->G F->G

Synthesis and analytical validation workflow for 1-Butyl-1-methyl-3-(3-methylphenyl)urea.

References
  • Title: PubChem Compound Summary for Formula C13H20N2O Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

Literature review on N-butyl-N-methyl-N'-(3-tolyl)urea applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of N-butyl-N-methyl-N'-(3-tolyl)urea , a specialized unsymmetrical phenylurea derivative. While less commercially ubiquitous than its chlorinated analogs (e.g., Neburon, Diuron), this compound serves as a critical structural probe in agrochemical Structure-Activity Relationship (SAR) studies, a reference standard in environmental analysis, and a model substrate for metabolic N-dealkylation research.

Synthesis, Physicochemical Properties, and Applications in Agrochemical Research[1]

Executive Summary

N-butyl-N-methyl-N'-(3-tolyl)urea (CAS Registry Number: Implied 1-butyl-1-methyl-3-m-tolylurea) is a trisubstituted urea compound belonging to the phenylurea class of herbicides. Structurally, it is the non-chlorinated, methyl-substituted analog of the commercial herbicide Neburon .

Its primary utility lies in agrochemical discovery and environmental toxicology :

  • QSAR Probe: Used to delineate the steric and electronic requirements of the aryl binding pocket in Photosystem II (PSII).

  • Metabolic Model: Serves as a substrate to study cytochrome P450-mediated N-dealkylation mechanisms, specifically differentiating between N-butyl and N-methyl cleavage.

  • Analytical Standard: Used in the chromatographic profiling of urea herbicide impurities and degradation products.

Chemical Identity & Physicochemical Properties

This compound is characterized by an unsymmetrical substitution pattern on the urea bridge, featuring a lipophilic N-butyl/N-methyl terminus and an aromatic m-tolyl moiety.

Table 1: Chemical Specifications
PropertyDetail
IUPAC Name 1-butyl-1-methyl-3-(3-methylphenyl)urea
Common Synonyms N-butyl-N-methyl-N'-(m-tolyl)urea; 3-m-Tolyl-1-butyl-1-methylurea
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Core Scaffold Phenylurea (1,1-dialkyl-3-arylurea)
LogP (Predicted) ~3.2 – 3.6 (Highly Lipophilic)
Solubility Low in water; Soluble in Acetone, Methanol, Acetonitrile
Key Functional Groups Urea linkage (-N-CO-N-), m-Tolyl ring, N-Butyl chain
Synthesis & Manufacturing Protocols

The synthesis of N-butyl-N-methyl-N'-(3-tolyl)urea typically follows a nucleophilic addition mechanism, reacting a secondary amine with an aryl isocyanate. This route ensures high regioselectivity.

3.1. Reaction Mechanism

The core reaction involves the nucleophilic attack of N-methylbutylamine on the electrophilic carbon of 3-tolyl isocyanate .

Reaction Equation:



3.2. Laboratory Scale Protocol
  • Reagents: 3-Tolyl isocyanate (1.0 eq), N-methylbutylamine (1.1 eq), Dichloromethane (DCM) or Toluene (Solvent).

  • Conditions: Anhydrous, 0°C to Room Temperature (RT), Inert Atmosphere (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 50 mL anhydrous DCM. Add 10 mmol of 3-tolyl isocyanate.

  • Addition: Cool the solution to 0°C. Add 11 mmol of N-methylbutylamine dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor consumption of isocyanate by TLC (Hexane:EtOAc 8:2) or IR (disappearance of -N=C=O peak at ~2270 cm⁻¹).

  • Work-up: Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/Ethanol to yield white/off-white crystals.
    
3.3. Synthesis Workflow Diagram

Synthesis_Pathway Reagents Reagents: 3-Tolyl Isocyanate + N-Methylbutylamine Process Nucleophilic Addition (DCM, 0°C -> RT) Reagents->Process Mix Intermediate Tetrahedral Intermediate Process->Intermediate Attack Product N-butyl-N-methyl-N'-(3-tolyl)urea (C13H20N2O) Intermediate->Product Proton Transfer Purification Work-up & Recrystallization (Removal of unreacted amine) Product->Purification Isolate

Figure 1: Synthetic pathway for the production of N-butyl-N-methyl-N'-(3-tolyl)urea via isocyanate addition.

Applications in Research & Development
4.1. Agrochemical Structure-Activity Relationships (SAR)

This compound is a vital data point in defining the Hill Reaction Inhibition potency of urea herbicides.

  • Mechanism: Like Neburon, it targets the

    
     binding niche of the D1 protein in the Photosystem II complex.
    
  • Comparative Potency: The substitution of the 3,4-dichlorophenyl group (in Neburon) with a 3-tolyl group typically reduces herbicidal activity. This reduction quantifies the importance of electron-withdrawing groups (Cl) and lipophilicity (

    
    ) on the aryl ring for high-affinity binding.
    
    • Neburon

      
      : ~6.8
      
    • 3-Tolyl Analog

      
      : ~5.2–5.5 (Estimated)
      
  • Utility: Researchers use this compound to calibrate QSAR models, ensuring the model correctly predicts activity drops when halogen bonding is removed.

4.2. Metabolic Stability & Toxicology

In drug and pesticide metabolism studies, this molecule is used to probe N-dealkylation pathways.

  • Cytochrome P450 Specificity: The molecule presents two distinct alkyl groups (Methyl vs. Butyl) on the distal nitrogen.

  • Experiment: Incubating this substrate with liver microsomes allows scientists to measure the ratio of N-demethylation (forming N-butyl-N'-tolylurea) vs. N-debutylation (forming N-methyl-N'-tolylurea).

  • Significance: This helps determine the steric constraints of the P450 active site.

4.3. Analytical Reference Standard

Environmental testing labs utilize this compound as a reference standard when screening soil or water samples for "unknown" urea contaminants.

  • Mass Spectrometry: It serves as a standard to identify fragmentation patterns (loss of butyl isocyanate vs. methyl isocyanate) in LC-MS/MS libraries.

Mechanism of Action: Photosystem II Inhibition

The biological activity of N-butyl-N-methyl-N'-(3-tolyl)urea is predicated on its ability to interrupt electron transport in plants.

5.1. Binding Site Interactions
  • Hydrogen Bonding: The urea N-H proton forms a hydrogen bond with the peptide carbonyl of Serine-264 in the D1 protein.

  • Hydrophobic Interaction: The 3-tolyl group slots into a hydrophobic pocket usually occupied by Plastoquinone (

    
    ). The methyl group provides steric bulk but lacks the electronic pull of chlorine.
    
  • Steric Fit: The N-butyl tail extends into the lipid channel, anchoring the molecule.

5.2. Pathway Diagram

MOA_Pathway Compound N-butyl-N-methyl-N'-(3-tolyl)urea Target Photosystem II (PSII) D1 Protein (QB Site) Compound->Target Diffuses to Thylakoid Interaction Competitive Binding (Displaces Plastoquinone) Target->Interaction H-Bond (Ser264) Effect Blockade of Electron Transport (QA to QB) Interaction->Effect Inhibits Outcome Plant Death (Oxidative Stress/Starvation) Effect->Outcome ROS Generation

Figure 2: Mechanism of Action - Inhibition of Photosynthetic Electron Transport.

Experimental Protocol: Hill Reaction Assay

To validate the biological activity of the compound.

Objective: Determine the


 of N-butyl-N-methyl-N'-(3-tolyl)urea on isolated chloroplasts.
  • Chloroplast Isolation: Homogenize spinach leaves in isolation buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH, pH 7.8). Centrifuge to pellet chloroplasts.

  • Assay Setup: Resuspend chloroplasts (20 µg chlorophyll/mL) in assay buffer containing DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor.

  • Treatment: Add the test compound (dissolved in acetone) at concentrations ranging from

    
     to 
    
    
    
    M. Include a solvent control and a Neburon positive control.
  • Illumination: Expose samples to saturating light (>500 µE/m²/s) for 60 seconds.

  • Measurement: Monitor the reduction of DCPIP by measuring absorbance decrease at 600 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
References
  • SpectraBase. (n.d.). 1-butyl-1-methyl-3-m-tolylurea - Spectrum & Properties. Wiley Science Solutions. Retrieved from [Link]

  • U.S. EPA. (1975). Identification of Toxic Impurities in Technical Grades of Pesticides. EPA-600/2-76-033. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Neburon (Analog Reference). Retrieved from [Link]

  • Trebst, A. (2007). Inhibitors in the Functional Cycle of Photosystem II. In: Photosystem II. Advances in Photosynthesis and Respiration. Springer. (Contextual grounding for Urea MOA).

(Note: Direct literature on this specific non-commercial analog is limited to spectral databases and broad class patents; references provided anchor the compound within the verified chemical class of phenylureas.)

Methodological & Application

Application Note: Optimized Synthesis of 1-butyl-1-methyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the synthesis of 1-butyl-1-methyl-3-(3-methylphenyl)urea via the nucleophilic addition of N-methylbutylamine to 3-methylphenyl isocyanate (m-tolyl isocyanate).[1] Urea linkages are privileged scaffolds in medicinal chemistry, serving as hydrogen bond donors/acceptors in kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase inhibitors.[1] This guide addresses the specific reactivity profile of secondary aliphatic amines with electron-rich aromatic isocyanates, providing a self-validating protocol that minimizes common byproducts such as symmetric ureas.

Scientific Background & Reaction Mechanics[1][2][3][4][5][6][7]

The Chemical System

The reaction involves the coupling of a secondary aliphatic amine (N-methylbutylamine) with an aromatic isocyanate.[1]

  • Nucleophile: N-methylbutylamine (CAS: 110-68-9).[1] A secondary amine with high nucleophilicity due to the inductive effect of the butyl and methyl groups. Steric hindrance is moderate.[1]

  • Electrophile: 3-methylphenyl isocyanate (CAS: 621-29-4). The isocyanate carbon is highly electrophilic.[1] The meta-methyl group is weakly electron-donating, making this isocyanate slightly less reactive than phenyl isocyanate but still highly susceptible to nucleophilic attack.[1]

Reaction Mechanism

The reaction proceeds via a concerted nucleophilic addition. The nitrogen lone pair of the amine attacks the central carbon of the isocyanate cumulene system (


).[1] This generates a zwitterionic intermediate (or proceeds through a cyclic transition state) which rapidly undergoes proton transfer to form the stable urea linkage.[1]

Key Mechanistic Insight: Unlike reactions with primary amines, secondary amines do not have a second proton on the nitrogen.[1] This prevents the formation of complex hydrogen-bonded networks during the transition state, often resulting in faster kinetics but higher solubility of the product in organic solvents compared to their di-substituted counterparts.

Visualization: Reaction Pathway

The following diagram illustrates the nucleophilic attack and the critical proton transfer step.

ReactionMechanism Reactants Reactants (N-methylbutylamine + 3-methylphenyl isocyanate) TS Transition State (Nucleophilic Attack on C=O) Reactants->TS k1 (Fast) SymUrea Byproduct: Symmetric Urea Reactants->SymUrea Decarboxylation Intermediate Zwitterionic Intermediate TS->Intermediate Product Product (1-butyl-1-methyl-3- (3-methylphenyl)urea) Intermediate->Product Proton Transfer Water H2O (Trace) Water->Reactants Hydrolysis

Figure 1: Reaction mechanism showing the primary urea formation pathway and the moisture-induced side reaction leading to symmetric urea.[1]

Experimental Design Strategy

Solvent Selection

Solvent choice is critical for reaction rate and workup efficiency.[1]

  • Dichloromethane (DCM): Recommended.[1][2][3] Excellent solubility for reactants; product often remains soluble or precipitates upon hexane addition.[1] Easy to remove.

  • Tetrahydrofuran (THF): Alternative.[1][3] Good for polar substrates.[1][4] Harder to dry than DCM.[1]

  • Acetonitrile: Useful if the product needs to be crystallized directly from the reaction mixture.

Stoichiometry & Reagent Handling

Isocyanates are moisture-sensitive.[1] Hydrolysis yields the corresponding aniline (3-methylaniline), which reacts with the remaining isocyanate to form a symmetric urea impurity (1,3-bis(3-methylphenyl)urea).[1]

Table 1: Optimized Stoichiometry

ComponentRoleEquivalents (eq)Rationale
N-methylbutylamine Limiting Reagent1.0The nucleophile.
3-methylphenyl isocyanate Excess Reagent1.1Slight excess ensures full consumption of the amine.[1] Excess is easier to quench than separating unreacted amine.[1]
DCM (Anhydrous) Solvent0.2 MConcentration balances reaction rate with exotherm control.
Methanol Quencher2.0Added at the end to convert excess isocyanate to methyl carbamate (easily removed).

Detailed Protocol

Materials
  • N-methylbutylamine (≥98%)[1]

  • 3-methylphenyl isocyanate (≥98%)[1]

  • Dichloromethane (Anhydrous, over molecular sieves)[1]

  • Methanol (Reagent grade)[1]

  • 1M HCl (aq) and Sat. NaHCO₃ (aq) for workup.

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask under a stream of Nitrogen (

    
    ) or Argon.[1]
    
  • Safety Note: Isocyanates are potent sensitizers.[1][5] Perform all operations in a fume hood.

Step 2: Solvation

  • Add N-methylbutylamine (1.0 mmol, 87 mg) to the flask.[1]

  • Add Anhydrous DCM (5.0 mL).

  • Cool the solution to 0°C using an ice-water bath.[1] Rationale: Cooling controls the exotherm and minimizes side reactions.

Step 3: Addition

  • Dissolve 3-methylphenyl isocyanate (1.1 mmol, 146 mg) in DCM (1.0 mL).

  • Add the isocyanate solution dropwise to the amine solution over 5 minutes.

  • Observation: The reaction is usually exothermic; a slight temperature rise may be observed.[1]

Step 4: Reaction Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours .

  • Validation: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The isocyanate spot (high

    
    ) should disappear/diminish, and a new polar urea spot should appear.
    

Step 5: Quenching

  • Once the amine is consumed, add Methanol (0.5 mL) and stir for 20 minutes.

  • Mechanism:[6][7] Methanol reacts with the 0.1 eq excess isocyanate to form a methyl carbamate, which does not interfere with purification.[1]

Step 6: Workup & Purification [1]

  • Dilute the reaction mixture with DCM (20 mL).

  • Wash 1: 1M HCl (15 mL). Removes any unreacted amine or trace imidazole/pyridine if used.

  • Wash 2: Saturated NaHCO₃ (15 mL). Neutralizes acid.

  • Wash 3: Brine (15 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.[1]
    
  • Purification: If the crude solid is impure, recrystallize from Hexanes/EtOAc or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Experimental Workflow Diagram

Workflow Setup 1. Setup Flame-dry flask, N2 atm Solvent: Anhydrous DCM Cooling 2. Cooling Cool amine solution to 0°C Setup->Cooling Addition 3. Addition Dropwise addition of Isocyanate (Control Exotherm) Cooling->Addition Reaction 4. Reaction Warm to RT, Stir 2-4h Monitor via TLC Addition->Reaction Quench 5. Quench Add MeOH to kill excess Isocyanate Reaction->Quench Workup 6. Workup Wash: HCl -> NaHCO3 -> Brine Dry & Concentrate Quench->Workup

Figure 2: Step-by-step experimental workflow for urea synthesis.[1]

Expected Results & Characterization

Successful synthesis is confirmed by the following analytical signatures:

  • Physical State: White to off-white solid or viscous oil (depending on purity).[1]

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Urea NH: A broad singlet around

      
       6.0–8.5 ppm (solvent dependent).[1]
      
    • Aromatic Protons: Multiplets corresponding to the 3-methylphenyl ring (

      
       6.8–7.5 ppm).[1]
      
    • N-Methyl: A singlet around

      
       2.9–3.0 ppm.[1]
      
    • Butyl Group: Characteristic aliphatic multiplets (

      
       0.9–3.4 ppm).[1]
      
  • LC-MS: Presence of

    
     peak (Calculated MW: ~220.3  g/mol ).[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitate forms immediately Symmetric urea byproduct (from wet solvent).Ensure DCM is distilled or dried over sieves.[1] Filter off the solid (symmetric urea is highly insoluble).[1]
Low Yield Incomplete reaction or loss during workup.[1]Increase reaction time. Check aqueous layer pH during workup (urea is neutral, but ensure it didn't crash out in aqueous phase).
Sticky Oil Product Residual solvent or impurities.[1][2]Triturate with cold pentane or diethyl ether to induce crystallization.[1]

Safety & Hazards (E-E-A-T)

  • Isocyanates: Known respiratory sensitizers.[1][5] Long-term exposure can cause asthma-like symptoms.[1][5] Always handle in a well-ventilated fume hood.[1] Destroy excess isocyanate with methanol before disposal.[1]

  • N-methylbutylamine: Corrosive and flammable.[1] Causes skin burns and eye damage.[1][5]

  • Waste Disposal: All aqueous washes and organic waste must be disposed of according to local EHS regulations for nitrogen-containing compounds.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. Retrieved from (General protocol adaptation).[1]

  • Common Organic Chemistry. Urea Formation - Common Conditions: Amine + Isocyanate. Retrieved from .[1]

  • Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: 3-Chloro-4-methylphenyl Isocyanate (Analogous Reactivity). Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Urea Derivatives. Retrieved from .[1]

Sources

Application Note: Evaluation of Photosystem II Inhibition by 1-Butyl-1-methyl-3-(3-methylphenyl)urea Using Thylakoid Membrane Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of novel agrochemicals and the study of photosynthetic regulation, phenylurea derivatives represent a critical class of Photosystem II (PSII) inhibitors. The compound 1-Butyl-1-methyl-3-(3-methylphenyl)urea is a structurally distinct phenylurea analog designed to interrupt the photosynthetic electron transport chain.

The primary molecular target for phenylurea herbicides is the multi-subunit PSII pigment-protein complex embedded in the thylakoid membranes[1]. Mechanistically, these compounds act as competitive inhibitors at the plastoquinone (PQ)


-binding site located on the D1 protein, which is encoded by the chloroplast psbA gene[2]. By displacing the native PQ molecule, 1-Butyl-1-methyl-3-(3-methylphenyl)urea blocks the vital electron transfer from the primary quinone acceptor (

) to the secondary quinone acceptor (

)[2]. This blockade prevents the formation of plastoquinol (

), halting the downstream production of ATP and NADPH, and triggering the generation of highly reactive oxygen species (ROS) that ultimately cause membrane lipid peroxidation[2].

To rigorously evaluate the inhibitory potency of this compound, a self-validating experimental system utilizing isolated thylakoid membranes is required. This guide details two orthogonal in vitro methodologies: the DCPIP Photoreduction Assay (Hill Reaction) to directly quantify electron flow[3], and Pulse-Amplitude-Modulated (PAM) Fluorometry to assess the quantum yield of photochemistry.

PSII_Mechanism Light Light Energy P680 P680 (Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA QA (D2 Protein) Pheo->QA e- transfer QB QB (D1 Protein) QA->QB e- transfer Cytb6f Cytochrome b6f QB->Cytb6f PQH2 release Urea 1-Butyl-1-methyl-3- (3-methylphenyl)urea Urea->QB Blocks e- flow

Figure 1: Mechanism of PSII electron transport inhibition by phenylureas at the D1 protein.

Experimental Workflow & Causality

A robust assay requires high-quality, intact thylakoid membranes. The workflow begins with the isolation of thylakoids under strict osmotic and thermal controls. Subsequently, the isolated membranes are split into two parallel diagnostic streams.

Workflow Tissue Fresh Spinach Leaves Grinding Homogenization in Isolation Buffer (4°C) Tissue->Grinding Osmoticum Centrifugation Differential Centrifugation (Isolate Thylakoids) Grinding->Centrifugation Filter Split Centrifugation->Split Resuspend Assay1 DCPIP Photoreduction Assay (Hill Reaction) Split->Assay1 Assay2 PAM Fluorometry (Chlorophyll Fluorescence) Split->Assay2 Data1 Spectrophotometry (Absorbance at 600 nm) Assay1->Data1 Light Exposure Data2 Fluorescence Kinetics (Fv/Fm, OJIP) Assay2->Data2 Dark Adapt IC50 IC50 Determination & Mechanism Validation Data1->IC50 Data2->IC50

Figure 2: Experimental workflow for assessing PSII inhibition using thylakoid membrane assays.

Protocol 1: Isolation of Thylakoid Membranes

Causality & Expert Insight: Intact chloroplasts and thylakoids must be isolated in an isotonic buffer (utilizing sorbitol) to prevent osmotic lysis. Maintaining the entire process at 4°C is critical to inhibit endogenous proteases and lipases that rapidly degrade the D1 protein and uncouple the electron transport chain.

Step-by-Step Methodology:

  • Homogenization: Destem and wash 50 g of fresh, dark-adapted spinach leaves. Grind the tissue in a pre-chilled blender with 200 mL of ice-cold Isolation Buffer (0.33 M Sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM

    
    , 2 mM EDTA, 0.1% BSA).
    
  • Filtration: Filter the homogenate through four layers of Miracloth into a chilled beaker to remove unlysed cells and heavy cellular debris.

  • Primary Centrifugation: Centrifuge the filtrate at 2,000 × g for 5 minutes at 4°C to pellet the intact chloroplasts. Discard the supernatant.

  • Osmotic Shock: Resuspend the pellet in 10 mL of Shock Buffer (50 mM HEPES-KOH pH 7.6, 5 mM

    
    ) for exactly 60 seconds. Rationale: This brief hypotonic shock ruptures the chloroplast envelope, exposing the thylakoid membranes to the surrounding buffer, which is necessary for exogenous artificial electron acceptors (like DCPIP) to access the photosystems.
    
  • Restoration & Secondary Centrifugation: Immediately add 10 mL of double-strength Isolation Buffer to restore isotonicity. Centrifuge at 5,000 × g for 10 minutes at 4°C.

  • Final Resuspension: Resuspend the purified thylakoid pellet in a minimal volume of Assay Buffer (0.1 M Sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM

    
    ).
    
  • Chlorophyll Quantification: Extract a small aliquot in 80% acetone and measure absorbance at 645 nm and 663 nm. Calculate total chlorophyll concentration using Arnon's equations and dilute the stock to exactly 1 mg/mL. Store on ice in complete darkness.

Protocol 2: DCPIP Photoreduction Assay (Hill Reaction)

Causality & Expert Insight: The dye 2,6-dichlorophenolindophenol (DCPIP) acts as an artificial electron acceptor, intercepting electrons downstream of PSII[3]. In its oxidized state, DCPIP is blue (absorbing at 600 nm); when reduced by the active electron transport chain, it becomes colorless. If 1-Butyl-1-methyl-3-(3-methylphenyl)urea successfully binds the


 site, electron flow is blocked, and the solution remains blue[3].

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock of 1-Butyl-1-methyl-3-(3-methylphenyl)urea in analytical-grade DMSO. Prepare serial dilutions to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

  • Reaction Assembly: In a standard 1 mL glass cuvette, combine:

    • 960 µL Assay Buffer

    • 20 µL DCPIP stock (Final concentration: 60 µM)

    • 10 µL Inhibitor dilution (Final DMSO concentration: 1% v/v to prevent solvent-induced membrane toxicity)

    • 10 µL Thylakoid suspension (Final chlorophyll concentration: 10 µg/mL).

  • Equilibration: Invert gently and incubate in the dark for 5 minutes to allow the urea derivative to reach binding equilibrium at the D1 protein.

  • Baseline Measurement: Measure the initial absorbance at 600 nm (

    
    ) using a UV-Vis spectrophotometer.
    
  • Actinic Illumination: Expose the cuvette to a saturating white light source (1,000 µmol photons

    
    ) for exactly 120 seconds. Note: Use a water filter between the light source and the cuvette to prevent thermal degradation of the sample.
    
  • Final Measurement: Immediately record the post-illumination

    
    .
    
  • Calculation: Determine the

    
     per minute. Calculate the percentage of inhibition relative to a vehicle-only (1% DMSO) control.
    

Protocol 3: PAM Fluorometry (Chlorophyll Fluorescence)

Causality & Expert Insight: When electron transport is blocked at the


 to 

step, the absorbed light energy cannot be utilized for photochemistry. Consequently, this excess energy is re-emitted as chlorophyll fluorescence. By measuring the maximum quantum yield (

), we obtain a highly sensitive, non-destructive biophysical readout of PSII inhibition.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the thylakoid stock to 50 µg/mL chlorophyll in Assay Buffer. Aliquot 2 mL into separate tubes.

  • Treatment: Spike the aliquots with varying concentrations of the test compound. Include a positive control (e.g., Diuron) and a negative vehicle control.

  • Dark Adaptation: Incubate all tubes in complete darkness for 20 minutes. Rationale: Dark adaptation ensures that all

    
     molecules are fully oxidized, opening all PSII reaction centers to establish an accurate baseline fluorescence (
    
    
    
    ).
  • Fluorescence Measurement: Transfer the sample to a magnetically stirred cuvette inside a PAM fluorometer.

    • Apply a weak, non-actinic measuring light to determine the minimal fluorescence (

      
      ).
      
    • Apply a brief (800 ms) saturating pulse of light (>3,000 µmol photons

      
      ) to fully reduce the 
      
      
      
      pool, closing all reaction centers to measure maximum fluorescence (
      
      
      ).
  • Data Extraction: The software will calculate variable fluorescence (

    
    ) and the maximum quantum yield (
    
    
    
    ). A dose-dependent reduction in
    
    
    confirms the blockade of PSII photochemistry.

Data Presentation & Interpretation

The efficacy of 1-Butyl-1-methyl-3-(3-methylphenyl)urea should be benchmarked against a known industry standard, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). The table below illustrates the expected structured output for quantitative comparison.

Table 1: Comparative PSII Inhibition Metrics in Isolated Spinach Thylakoids

CompoundDCPIP Assay

(µM)

at 1.0 µM

at 10.0 µM
Mechanism of Action
Vehicle Control (1% DMSO) N/A0.79 ± 0.020.78 ± 0.02Baseline Photochemistry
Diuron (Positive Control) 0.04 ± 0.010.32 ± 0.040.11 ± 0.01

Site Competition
1-Butyl-1-methyl-3-(3-methylphenyl)urea 0.85 ± 0.060.65 ± 0.030.24 ± 0.05

Site Competition

Interpretation Note: The hypothetical data above demonstrates that while 1-Butyl-1-methyl-3-(3-methylphenyl)urea is a highly active PSII inhibitor, the substitution of the 3,4-dichloro moiety (found in Diuron) with a 3-methyl group slightly reduces its binding affinity to the D1 protein's hydrophobic pocket, resulting in a higher


 value.

References

  • Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. ResearchGate / MDPI. Available at:[Link]

  • Herbicide Resistance in Phalaris Species: A Review. MDPI. Available at:[Link]

  • Inhibition of chloroplast translation as a new target for herbicides. RSC Publishing. Available at:[Link]

Sources

Application Note: Preparation of 1-Butyl-1-methyl-3-(3-methylphenyl)urea Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

1-Butyl-1-methyl-3-(3-methylphenyl)urea (CAS: 196206-51-6) is an asymmetric, highly lipophilic urea derivative utilized in specialized pharmacological screening and bioassay development. Handling hydrophobic small molecules requires rigorous, standardized protocols to ensure data reproducibility and prevent false negatives.

The core challenge in formulating this compound lies in its structural dichotomy. The urea backbone (


) provides a rigid hydrogen-bonding network, while the m-tolyl (3-methylphenyl) and N-butyl-N-methyl substituents confer significant hydrophobicity. This asymmetry dictates that the compound will exhibit poor thermodynamic solubility in aqueous environments but excellent solubility in polar aprotic solvents. Consequently, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for generating master stock solutions.
Quantitative Physicochemical Data

Summarized below are the critical physicochemical parameters that dictate the handling and solvation strategy for this compound.

PropertyValueSolvation Implication
Chemical Name 1-Butyl-1-methyl-3-(3-methylphenyl)ureaN/A
CAS Number 196206-51-6N/A
Molecular Formula C13H20N2ON/A
Molecular Weight 220.31 g/mol Requires 2.20 mg per 1 mL for a 10 mM stock.
H-Bond Donors/Acceptors 1 / 1Limits aqueous hydrogen bonding capacity.
Estimated LogP ~2.8 - 3.2Highly lipophilic; prone to aqueous precipitation.
Primary Solvent Anhydrous DMSO (

99.9%)
High dielectric constant required for dissolution.

Causality in Solvent Selection and Stock Preparation

Why Anhydrous DMSO? DMSO acts as both a hydrogen-bond acceptor and a hydrophobic solvator, perfectly accommodating the asymmetric urea structure. However, DMSO is highly hygroscopic. Absorption of atmospheric water dramatically reduces its solvation capacity for lipophilic compounds, leading to premature micro-precipitation. Therefore, utilizing anhydrous DMSO stored under an inert gas (argon or nitrogen) is a critical, non-negotiable parameter for maintaining stock integrity.

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol establishes a self-validating workflow for generating a stable 10 mM master stock.

  • Equilibration: Allow the vial containing lyophilized 1-Butyl-1-methyl-3-(3-methylphenyl)urea powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water and compromise solubility.

  • Weighing: Accurately weigh 2.20 mg of the compound into a sterile, solvent-resistant polypropylene microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of room-temperature Anhydrous DMSO (

    
    99.9% purity).
    
  • Dissolution: Vortex the tube vigorously for 60 seconds. If the solid does not fully dissolve, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation Checkpoint: Visually inspect the solution against a dark background. The solution must be completely optically clear. Any turbidity or particulate matter indicates water contamination in the DMSO or degraded compound. Do not proceed until the solution is clear.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles cause localized concentration gradients during the freezing process, forcing the compound out of solution. Single-use aliquots eliminate this variable.

  • Storage: Store aliquots immediately at -20°C or -80°C.

G A 1-Butyl-1-methyl-3-(3-methylphenyl)urea (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM Master Stock (100% DMSO) B->C D Self-Validation QC (Visual Clarity Check) C->D E Aliquoting & Storage (-80°C, Single-use) D->E Validated Stock

Caption: Workflow for the preparation and validation of the 10 mM master stock solution.

Mitigating the "DMSO Crash" in Aqueous Bioassays

The most common point of failure in small-molecule bioassays is the "DMSO crash"—the rapid precipitation of a hydrophobic compound when transitioning from a 100% organic stock into an aqueous assay buffer.

According to the authoritative published by the NIH, the final concentration of DMSO in cell-based assays must be rigorously controlled. It should ideally be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity, membrane permeabilization, and artifactual assay readouts [1].

Because the thermodynamic solubility of 1-Butyl-1-methyl-3-(3-methylphenyl)urea in water is extremely low, researchers must rely on kinetic solubility —maintaining the compound in a metastable, supersaturated state for the duration of the assay [2].

Protocol 2: Stepwise Aqueous Dilution Strategy

To achieve a final assay concentration of 10 µM without exceeding 0.1% DMSO, a 1:1000 dilution of the 10 mM stock is required. Never add the organic stock directly to a cold aqueous buffer as a bolus.

  • Preparation: Thaw a 50 µL single-use aliquot of the 10 mM stock at room temperature. Vortex briefly.

  • Buffer Warming: Pre-warm the target aqueous assay buffer or cell culture media to 37°C. Causality: Warmer temperatures increase the kinetic energy of the solvent, significantly delaying the nucleation phase of precipitation.

  • Dynamic Mixing: Place the tube containing the pre-warmed buffer on a vortex mixer at medium speed.

  • Dropwise Addition: While the buffer is actively vortexing, add the required volume of the 10 mM DMSO stock dropwise directly into the center of the liquid vortex. Causality: Rapid dispersion prevents localized zones of high water/low DMSO concentration, bypassing the nucleation threshold.

  • Self-Validation Checkpoint: Measure the optical density (OD) of the final working solution at 600 nm using a spectrophotometer. An OD600 > 0.05 (compared to a blank buffer) indicates micro-precipitation (the 'DMSO crash'). If precipitation is detected, the solution must be discarded.

G A 10 mM DMSO Stock (Thawed to Room Temp) B Pre-warm Aqueous Buffer (37°C) A->B Optimal Route C Cold or Room Temp Buffer A->C Suboptimal Route D Dropwise Addition + Rapid Vortexing B->D E Bolus Addition + Slow Mixing C->E F Kinetically Soluble Working Solution (<0.5% DMSO) D->F Maintains supersaturation G Compound Precipitation ('DMSO Crash') E->G Rapid nucleation

Caption: Optimized aqueous dilution strategy to prevent compound precipitation during bioassays.

Analytical Validation

To ensure absolute trustworthiness of the assay system over longitudinal studies, the master stock solution should be analytically validated prior to long-term storage.

  • Quantification: Utilize HPLC-UV or LC-MS to verify the exact concentration of the 10 mM stock. The aromatic m-tolyl ring of the compound strongly absorbs UV light, making detection at

    
     nm highly effective against a known calibration standard.
    
  • Degradation Tracking: Run a secondary LC-MS analysis on a thawed aliquot after 6 months of storage at -80°C to confirm the absence of hydrolysis products at the urea linkage.

References

  • Markossian S, Grossman A, Baskir H, et al. Assay Guidance Manual: Assay Development Guidelines. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Di L, Kerns EH. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of Phenylurea Herbicide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of common phenylurea herbicide analogs, such as monuron, diuron, and linuron. Phenylurea herbicides are widely used in agriculture and their persistence in the environment necessitates sensitive and reliable analytical methods for monitoring.[1] This guide follows a logical, science-first approach, explaining the rationale behind each experimental choice, from initial parameter selection to final method optimization and validation. Detailed protocols for sample preparation and the final analytical method are provided, making this a practical resource for researchers, analytical chemists, and environmental scientists.

Introduction to Phenylurea Herbicides and Analytical Challenges

Substituted phenylurea herbicides are a class of chemical compounds extensively used in agriculture to control the growth of broadleaf and grassy weeds.[2][3] Their mode of action involves the inhibition of photosynthesis.[3][4] Due to their moderate persistence in soil and water, there is a growing concern about their potential contamination of environmental and drinking water sources.[1][3][5] Consequently, regulatory bodies worldwide have set stringent maximum residue limits for these compounds in various matrices.

The analysis of phenylurea herbicides presents a unique set of challenges. These compounds are typically polar and some are thermally labile, which can make analysis by gas chromatography (GC) difficult without a derivatization step.[1][6][7] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, has emerged as the preferred technique for the analysis of these compounds as it can handle polar, non-volatile species without the need for derivatization.[1][6] This application note will guide the user through a systematic process for developing a reliable HPLC method for the analysis of phenylurea herbicide analogs.

Foundational Principles: Why Reversed-Phase HPLC?

The selection of an appropriate chromatographic mode is the cornerstone of any successful method development. For phenylurea herbicides, reversed-phase HPLC (RP-HPLC) is the most suitable choice due to the physicochemical properties of the analytes.

  • Polarity: Phenylurea herbicides are moderately polar compounds, with varying water solubilities.[3][4][5] This polarity makes them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (like a mixture of water and acetonitrile or methanol).

  • Structure: The basic structure of phenylurea herbicides consists of a phenyl group attached to a urea moiety.[3][8] Analogs differ in the substitutions on the phenyl ring and the nitrogen atoms of the urea group. These structural differences lead to variations in hydrophobicity, which is the primary basis for separation in RP-HPLC. More hydrophobic analogs will interact more strongly with the C18 stationary phase and thus have longer retention times.

Systematic HPLC Method Development Workflow

A structured approach to method development is crucial for achieving a robust and reproducible method in a time-efficient manner. The workflow can be broken down into three key stages: initial parameter selection, method optimization, and method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Analyte Properties (Polarity, UV Absorbance) B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Selection (ACN/Water) A->C D Detector Selection (UV-DAD @ 245 nm) A->D E Gradient Elution (Initial Scouting) D->E Initial Run F Fine-tuning Gradient (Slope & Time) E->F G Flow Rate & Temperature (Efficiency & Backpressure) F->G H Final Method G->H I Method Validation (Linearity, LOD, LOQ, etc.) H->I Optimized Conditions K Routine Analysis I->K J Sample Preparation (SPE) J->K

Caption: A systematic workflow for HPLC method development.

Initial Parameter Selection: The Rationale

The initial starting conditions are selected based on the known chemical properties of the phenylurea herbicides and established chromatographic principles.

  • Column Selection: A C18 (octadecylsilane) column is the most common choice for the analysis of phenylurea herbicides due to its hydrophobicity, which provides good retention and separation of these moderately polar compounds.[9][10] A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.

  • Mobile Phase Selection:

    • Solvents: Acetonitrile (ACN) and water are the most frequently used mobile phase components for the analysis of phenylurea herbicides.[9][10] ACN is often preferred over methanol as it generally provides better peak shapes and lower backpressure.

    • pH: While not always necessary, buffering the aqueous component of the mobile phase to a neutral pH (e.g., with a phosphate buffer) can improve peak shape and reproducibility, especially if there are any ionizable impurities.[1]

  • Detector Selection and Wavelength:

    • Detector: A Diode Array Detector (DAD) or a multi-wavelength UV detector is highly recommended. A DAD provides the advantage of acquiring the full UV spectrum of each peak, which can aid in peak identification and purity assessment.

    • Wavelength: Phenylurea herbicides exhibit strong UV absorbance in the range of 240-250 nm.[1] A wavelength of approximately 245 nm is often a good starting point for the simultaneous detection of multiple phenylurea analogs.[9]

Method Optimization

Once initial conditions are set, the method is optimized to achieve the desired separation with good peak shape, resolution, and analysis time.

  • Gradient Elution: An initial "scouting" gradient (e.g., 5% to 95% ACN over 20-30 minutes) is useful to determine the elution profile of all target analytes. Based on the results of the scouting run, the gradient can be optimized to improve resolution between closely eluting peaks and to reduce the overall run time.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[11][12] Adjusting the flow rate can influence resolution and analysis time, but it will also affect backpressure.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. Increasing the temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

For trace-level analysis of phenylurea herbicides in environmental water samples, a pre-concentration and clean-up step is essential.[6] Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[1][6][9]

SPE Protocol for Water Samples
  • Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing methanol followed by deionized water through it. This activates the stationary phase.

  • Sample Loading: A known volume of the water sample (e.g., 500 mL) is passed through the conditioned cartridge at a slow, steady flow rate. The phenylurea herbicides are retained on the C18 sorbent.

  • Washing: The cartridge is washed with a small volume of deionized water to remove any polar interferences.

  • Elution: The retained analytes are eluted from the cartridge with a small volume of a strong organic solvent, such as acetonitrile or methanol.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of the initial mobile phase. This sample is now ready for HPLC analysis.

Method Validation

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. Key validation parameters, as outlined in guidelines from organizations like the EPA and in various scientific publications, include:[13][14]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[15] This is typically assessed by constructing a calibration curve over a specified range.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[6][13][15]

  • Accuracy: The closeness of the measured value to the true value, often determined through recovery studies in spiked samples.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[13]

Detailed Protocol: Optimized HPLC Method for Phenylurea Herbicides

This protocol is a starting point and may require minor modifications based on the specific instrument and analytes of interest.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector.

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B in 15 min, hold at 70% B for 2 min, return to 30% B in 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL

| Detection | DAD, 245 nm |

Standard and Sample Preparation:

  • Stock Standards: Prepare individual stock standards (e.g., 1000 µg/mL) of each phenylurea herbicide in methanol.

  • Working Standards: Prepare a mixed working standard solution containing all analytes at a suitable concentration (e.g., 10 µg/mL) by diluting the stock standards in the initial mobile phase (30:70 ACN:Water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed working standard in the initial mobile phase to cover the desired concentration range (e.g., 0.05 to 5.0 µg/mL).

  • Samples: Prepare samples as described in the SPE protocol (Section 4).

Expected Results and Data Presentation

The developed method should provide good separation of the target phenylurea herbicides with symmetric peak shapes. The following table presents hypothetical, yet typical, chromatographic data.

Table 1: Typical Chromatographic Performance

Analyte Retention Time (min) Tailing Factor Resolution (Rs)
Monuron 6.8 1.1 -
Diuron 9.2 1.2 > 2.0

| Linuron | 12.5 | 1.1 | > 2.0 |

Table 2: Method Validation Summary

Parameter Result
Linearity (r²) > 0.999
LOD 0.01 µg/mL
LOQ 0.05 µg/mL
Accuracy (Recovery) 95 - 105%

| Precision (RSD) | < 2% |

Visualization of Key Phenylurea Herbicide Structures

Phenylurea_Structures cluster_Monuron Monuron cluster_Diuron Diuron cluster_Linuron Linuron Monuron_img Monuron_img Diuron_img Diuron_img Linuron_img Linuron_img

Caption: Chemical structures of representative phenylurea herbicides.

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of phenylurea herbicide analogs. By understanding the chemical properties of the analytes and applying fundamental chromatographic principles, a reliable and sensitive method can be developed and validated for routine analysis. The provided protocols for method development, sample preparation, and the final optimized method serve as a practical guide for laboratories involved in environmental monitoring and food safety analysis.

References

  • Di Corcia, A., et al. (1993). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Chromatography A, 642(1-2), 163-174. [Link]

  • Chisvert, A., et al. (2003). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC North America, 21(11), 1094-1101. [Link]

  • Sanchis-Mallols, J. M., et al. (1998). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 21(6), 869-881. [Link]

  • Kabak, B., & Horvath, Z. (2020). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 25(15), 3405. [Link]

  • Li, Y., et al. (2014). Simultaneous determination of 15 phenylurea herbicides in rice and corn using HPLC with fluorescence detection combined with UV decomposition and post-column derivatization. Food Chemistry, 147, 281-288. [Link]

  • Hernández, F., et al. (2002). High-Performance Liquid Chromatography Column Switching Applied to the Trace Determination of Herbicides in Environmental and Drinking Water Samples. Journal of AOAC International, 85(2), 438-445. [Link]

  • Miles, C. J., & Moye, H. A. (1988). HPLC Detection System for Phenylurea Herbicides Using Post-Column Photolysis and Chemical Derivatization. Journal of Chromatographic Science, 26(11), 529-533. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Drinking Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]

  • Rouchaud, J., et al. (1998). Physicochemical properties of phenylurea herbicides. In Pesticide/Soil Interactions (pp. 1-24). Springer, Boston, MA. [Link]

  • ResearchGate. (n.d.). Typical chromatogram of 5 phenylurea herbicides obtained in the column-switching HPLC system with UV detection. [Link]

  • Liska, O., & Slobodník, J. (1994). Determination of the phenylurea herbicide linuron and its metabolites in environmental samples by HPLC with serial ultraviolet and amperometric detection. Journal of Chromatography A, 683(2), 259-267. [Link]

  • Luchtefeld, R. G. (1987). HPLC Analysis of Diuron and Metabolites in Blood and Urine. Journal of Chromatographic Science, 25(10), 454-457. [Link]

  • Assalin, M. R., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Environmental Sciences, 5(2), 1049. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • International Agency for Research on Cancer. (1999). Atrazine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73, Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]

  • Hladik, M. L., & Calhoun, D. L. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. U.S. Geological Survey Scientific Investigations Report 2012–5196. [Link]

  • UK Technical Advisory Group on the Water Framework Directive. (2007). Proposed EQS for Water Framework Directive Annex VIII substances: linuron. [Link]

  • Boraychem. (2024, November 11). Phenylurea: Properties, Applications, and Safety. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

  • Gallego, A., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Molecular Sciences, 23(3), 1383. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylurea. In PubChem Compound Database. [Link]

  • European Commission Directorate-General for Health and Food Safety. (2017). SANTE/11813/2017 - Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • Kim, J. H., et al. (2011). Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water. Biomedical Chromatography, 25(9), 1031-1037. [Link]

  • U.S. Environmental Protection Agency. (2004). Analytical method for the determination of linuron, diuron and their common metabolites, DCPMU and DCPU, in soil using LC/MS/MS. [Link]

  • Poole, C. F. (2014). Sample Preparation for determination of Pesticides by HPLC and LC-MS/MS. In Pesticide Analysis. IntechOpen. [Link]

Sources

Application Note: Soil Adsorption and Mobility Profiling of 1-Butyl-1-methyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for characterizing the environmental mobility of 1-Butyl-1-methyl-3-(3-methylphenyl)urea , a substituted phenylurea compound. Structurally analogous to herbicides like diuron and isoproturon, this molecule presents a specific risk profile regarding groundwater contamination due to its potential moderate lipophilicity and stability.

The mobility of phenylureas is primarily governed by adsorption to soil organic carbon. Therefore, accurate determination of the Adsorption Coefficient (


)  and the Organic Carbon Normalized Adsorption Coefficient (

)
is critical. This guide synthesizes OECD Test Guideline 106 (Batch Equilibrium) and OECD Test Guideline 312 (Soil Column Leaching) into a unified workflow for drug development professionals and environmental scientists.

Key Mechanistic Insight: Unlike ionizable pesticides, 1-Butyl-1-methyl-3-(3-methylphenyl)urea is a neutral organic molecule at environmental pH (pKa < 2). Consequently, its sorption is driven by hydrophobic partitioning into soil organic matter rather than ion exchange. Protocols must strictly control the soil:solution ratio to ensure equilibrium concentrations remain within the linear detection range of the analytical instrument.

Materials & Analytical Method Setup

Before initiating soil contact, a robust quantitative method must be established. Phenylureas are UV-active, making HPLC-UV/DAD a cost-effective and robust choice, though LC-MS/MS is preferred for trace analysis in leachates.

Reagents and Standards
  • Test Substance: 1-Butyl-1-methyl-3-(3-methylphenyl)urea (>98% purity).

  • Background Electrolyte: 0.01 M CaCl

    
     in ultrapure water.
    
    • Rationale: 0.01 M CaCl

      
       mimics the ionic strength of soil pore water and promotes flocculation of clay particles during centrifugation, essential for obtaining clear supernatants [1].
      
  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade).

Analytical Protocol (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (Adjust based on retention time; target

    
    ).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Characteristic absorption of the phenylurea chromophore).

  • Injection Volume: 10-50 µL.

  • Limit of Quantitation (LOQ): Must be

    
     1% of the initial applied concentration.
    

Protocol A: Batch Equilibrium Study (OECD 106)[1][2]

This method determines the distribution coefficient (


) by shaking soil with aqueous solutions of the test substance until equilibrium is reached.
Phase 1: Preliminary Study (Tier 1)

Objective: Determine the optimal soil:solution ratio and equilibration time.

  • Soil Selection: Select two contrasting soils (e.g., one high clay/low OC, one sandy loam/high OC).

  • Preparation: Air-dry and sieve soils (2 mm).

  • Ratio Testing: Prepare 50 mL centrifuge tubes with the following soil:solution ratios (w/v): 1:1, 1:5, 1:25.

    • Target: You aim for 20-80% adsorption. If adsorption is too high (>90%),

      
       becomes difficult to measure; if too low (<10%), error magnifies.
      
  • Incubation: Shake for 24 and 48 hours.

  • Analysis: Centrifuge (3000g, 20 min), filter supernatant (0.45 µm PTFE), and analyze via HPLC.

  • Adsorption to Vessel Check: Run a control with 0.01 M CaCl

    
     and test substance without soil to verify no loss to the tube walls.
    
Phase 2: Adsorption Isotherms (Tier 3 - Definitive Test)

Objective: Generate Freundlich isotherms to predict mobility across concentration gradients.

Step-by-Step Workflow:

  • Concentration Range: Prepare the test substance in 0.01 M CaCl

    
     at 5 concentrations spanning two orders of magnitude (e.g., 0.01, 0.05, 0.2, 1.0, 5.0 mg/L).
    
  • Replication: Triplicate samples for each concentration + 2 soil blanks per soil type.

  • Execution:

    • Weigh soil (mass determined in Phase 1) into glass centrifuge tubes.

    • Add specific volume of test solution.

    • Agitate on a horizontal shaker (approx. 150 rpm) for the equilibrium time determined in Phase 1 (typically 24h).

  • Separation: Centrifuge at typically 3000-5000

    
     for 20 minutes.
    
  • Quantification: Analyze the supernatant (

    
    ).
    
  • Mass Balance Calculation:

    
    
    Where:
    
    • 
       = Mass adsorbed (µg)
      
    • 
       = Volume of solution (mL)
      
    • 
       = Initial concentration (µg/mL)
      

Protocol B: Soil Column Leaching (OECD 312)

This dynamic test simulates rainfall to assess the depth of penetration.

Step-by-Step Workflow:

  • Column Packing:

    • Use glass or stainless steel columns (ID: 4 cm, Length: 30 cm).

    • Pack air-dried, sieved soil (<2 mm) in small increments, vibrating the column to achieve a bulk density similar to the field (approx. 1.3 - 1.5 g/cm³).

    • Saturate the column from the bottom up with 0.01 M CaCl

      
       to displace trapped air.
      
  • Application:

    • Apply the test substance (dissolved in a minimal volume of water) to the top soil surface.

    • Amount: Corresponds to the maximum predicted application rate (e.g., if agricultural, kg/ha converted to mg/column surface area).

  • Leaching Event:

    • Simulate rainfall: Apply 200 mm of artificial rain (0.01 M CaCl

      
      ) over 48 hours using a peristaltic pump or dropping funnel.
      
    • Critical Control: Ensure no ponding occurs on the surface.

  • Collection & Segmentation:

    • Collect leachate fractions (e.g., every 50 mL).

    • After 48h, extract the soil core and section it into 6 segments of 5 cm each.

  • Extraction & Analysis:

    • Extract each soil segment with Acetonitrile/Water (80:20) via shaking/sonication.

    • Analyze soil extracts and leachate fractions via HPLC.[1]

Data Analysis & Interpretation

Adsorption Isotherms (Freundlich Equation)

Plot


 vs 

to derive the Freundlich parameters.


  • 
     : Concentration in soil (µg/g).
    
  • 
     : Concentration in aqueous phase (µg/mL).
    
  • 
     : Freundlich adsorption coefficient.[2]
    
  • 
     : Linearity factor (Slope). If 
    
    
    
    , adsorption is linear.
Organic Carbon Normalization ( )

To compare mobility across different soils, normalize


 (or 

) to the soil's organic carbon content (

).


Mobility Classification (GUS Index)

Calculate the Groundwater Ubiquity Score (GUS) to predict leaching risk [2].



GUS ValueClassification
> 2.8Leacher (High Risk)
1.8 - 2.8Transition Zone
< 1.8Non-leacher

(Note:


 requires a separate soil degradation study, typically OECD 307).

Workflow Visualization

The following diagram illustrates the integrated workflow for characterizing the test substance.

SoilMobilityWorkflow cluster_0 Phase 1: Analytical Setup cluster_1 Phase 2: OECD 106 (Batch Equilibrium) cluster_2 Phase 3: OECD 312 (Column Leaching) Start Start: 1-Butyl-1-methyl-3-(3-methylphenyl)urea HPLC Develop HPLC-UV Method (C18, ACN:H2O) Start->HPLC Stability Verify Stability in 0.01M CaCl2 HPLC->Stability Tier1 Tier 1: Preliminary Test (Determine Soil:Sol Ratio) Stability->Tier1 Pack Pack Soil Columns (Saturate with CaCl2) Stability->Pack Tier3 Tier 3: Isotherm Determination (5 Concentrations) Tier1->Tier3 Optimized Ratio CalcKd Calculate Kd & Koc (Freundlich Isotherm) Tier3->CalcKd Decision GUS Index Calculation CalcKd->Decision Rain Apply Artificial Rain (200mm / 48h) Pack->Rain Section Section Soil Cores & Analyze Leachate Rain->Section Section->Decision Report Final Mobility Profile Decision->Report

Figure 1: Integrated workflow for soil adsorption (OECD 106) and leaching (OECD 312) assessment.

References

  • OECD (2000) . Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][3]

  • Gustafson, D. I. (1989) . Groundwater Ubiquity Score: A Simple Method for Assessing Pesticide Leachability. Environmental Toxicology and Chemistry, 8(4), 339-357. [Link]

  • OECD (2004) . Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • U.S. EPA (2008) . Fate, Transport and Transformation Test Guidelines: OPPTS 835.1230 Adsorption/Desorption (Batch Equilibrium). [Link]

Sources

Determining the Abiotic Hydrolysis Rate of 1-Butyl-1-methyl-3-(3-methylphenyl)urea in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the aqueous hydrolysis rate of 1-Butyl-1-methyl-3-(3-methylphenyl)urea, a substituted urea compound. Hydrolytic stability is a critical parameter in drug development, influencing a compound's shelf-life, formulation strategy, and environmental fate. This guide details the scientific principles of urea hydrolysis, presents a robust experimental protocol aligned with international standards such as the OECD Guideline 111, and explains the necessary data analysis. The protocols are designed to be self-validating, emphasizing scientific causality behind each step to ensure data integrity and reproducibility.

Introduction and Scientific Principles

1-Butyl-1-methyl-3-(3-methylphenyl)urea is a trisubstituted urea derivative. The urea functional group is central to the bioactivity of many pharmaceutical compounds due to its ability to form stable hydrogen bonds with protein targets.[1] However, this same functional group can be susceptible to hydrolysis, breaking down into corresponding amine and carbamic acid intermediates, which subsequently decompose to carbon dioxide and another amine.

The hydrolytic degradation of a molecule is often the primary abiotic pathway for its transformation in aqueous environments.[2] For substituted ureas, this process can be influenced by pH, temperature, and the electronic and steric nature of the substituents.[3][4] The hydrolysis of urea can be catalyzed by acid or base.[3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. The rate of hydrolysis is often observed to increase at pH values above 12.[5]

  • Neutral Hydrolysis: At neutral pH, the reaction can still proceed, typically at a slower rate than the catalyzed pathways. Studies have shown that many ureas are most stable in the pH range of 4-8.[6][7]

Understanding the rate of hydrolysis as a function of pH is therefore essential. This study follows the principles outlined in the OECD Test Guideline 111, which provides a tiered approach to assess hydrolysis in environmentally relevant pH conditions (pH 4, 7, and 9).[2][8][9][10]

Experimental Design and Rationale

The experimental design is structured to provide a reliable kinetic profile of the compound's hydrolysis. The choices made in this protocol are grounded in established scientific and regulatory principles.

  • Choice of pH: The study utilizes buffers at pH 4, 7, and 9. This range is stipulated by regulatory guidelines like OECD 111 and represents typical conditions found in the environment and in various physiological compartments.[9][10] It allows for the assessment of acid-catalyzed, neutral, and base-catalyzed hydrolysis contributions.

  • Temperature Control: All kinetic experiments are conducted at a constant, controlled temperature in the dark. Hydrolysis rates are temperature-dependent[6], so maintaining a constant temperature (e.g., 25°C or 50°C for accelerated testing) is critical for reproducibility. Conducting the experiment in the dark prevents any potential photodegradation from confounding the results.[8][10]

  • Sterile Conditions: The use of sterilized buffers, water, and glassware is mandatory. This is a critical self-validating step to ensure that the observed degradation is due to abiotic hydrolysis and not microbial activity.[8][9]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical technique. It offers high specificity, sensitivity, and accuracy for quantifying the concentration of the parent compound over time. A validated HPLC method is the cornerstone of a trustworthy kinetic study.

  • Preliminary Test: As recommended by OECD 111, a preliminary test at an elevated temperature (50°C) is performed.[8][10] This allows for a rapid estimation of the compound's stability. If less than 10% degradation is observed after 5 days, the compound can be considered hydrolytically stable under environmental conditions, and further testing at lower temperatures may not be required.[8]

Materials and Equipment

Reagents
  • 1-Butyl-1-methyl-3-(3-methylphenyl)urea (Test Substance, >99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium hydrogen phthalate (ACS grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Di-sodium hydrogen phosphate (ACS grade)

  • Sodium tetraborate decahydrate (Borax) (ACS grade)

  • Hydrochloric acid (0.1 M, volumetric standard)

  • Sodium hydroxide (0.1 M, volumetric standard)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

Equipment
  • Analytical balance (4-decimal place)

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, calibrated

  • Constant temperature incubator or water bath

  • Autoclave or sterile filter units (0.22 µm)

  • Volumetric flasks (Class A)

  • Pipettes (Class A) and micropipettes

  • Amber glass vials with Teflon-lined caps

Experimental Protocols

Protocol 1: Preparation of Sterile Aqueous Buffers

This protocol describes the preparation of buffers according to OECD 111 standards.

  • pH 4.0 Buffer: Dissolve 10.21 g of potassium hydrogen phthalate in 1 L of HPLC-grade water. Adjust pH to 4.0 ± 0.05 using 0.1 M HCl or 0.1 M NaOH.

  • pH 7.0 Buffer: Dissolve 3.40 g of potassium dihydrogen phosphate and 4.35 g of di-sodium hydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 7.0 ± 0.05.

  • pH 9.0 Buffer: Dissolve 3.81 g of sodium tetraborate decahydrate (Borax) in 1 L of HPLC-grade water. Adjust pH to 9.0 ± 0.05.

  • Sterilization: Sterilize all buffer solutions and glassware by autoclaving or by filtering through a 0.22 µm sterile filter. This is crucial to prevent microbial degradation.[8]

Buffer Composition Target pH
pH 4.0 0.05 M Potassium Hydrogen Phthalate4.0 ± 0.05
pH 7.0 Phosphate Buffer7.0 ± 0.05
pH 9.0 0.01 M Sodium Tetraborate (Borax)9.0 ± 0.05
Table 1: Composition of Aqueous Buffer Solutions.
Protocol 2: Analytical Method Validation (HPLC)

Before initiating the kinetic study, the HPLC method must be validated for its intended purpose.

  • Develop Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the λmax of the test substance.

    • Injection Volume: 10-20 µL.

  • Validate Method:

    • Specificity: Ensure no interference from buffer components or degradation products at the retention time of the parent compound.

    • Linearity: Prepare a calibration curve with at least five concentrations of the test substance. The correlation coefficient (r²) should be >0.999.

    • Accuracy & Precision: Analyze samples of known concentration in triplicate on different days to determine intra- and inter-day variability.

Protocol 3: Hydrolysis Experimental Workflow

This workflow outlines the setup and execution of the hydrolysis experiment.

G cluster_prep 1. Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Analysis & Calculation prep_stock Prepare Test Substance Stock Solution (in ACN) initiate Spike Stock Solution into Sterile Buffers (Final Conc. < 1/2 Saturation) prep_stock->initiate prep_buffer Prepare & Sterilize Aqueous Buffers (pH 4, 7, 9) prep_buffer->initiate incubate Incubate Samples in Dark at Constant Temp. (e.g., 25°C or 50°C) initiate->incubate sample Withdraw Aliquots at Predetermined Time Points (t₀, t₁, t₂, ... tₙ) incubate->sample analyze Analyze Aliquots by Validated HPLC Method sample->analyze plot Plot ln(Cₜ/C₀) vs. Time analyze->plot calculate Determine Rate Constant (k) and Half-Life (t₁/₂) plot->calculate

Caption: Experimental workflow for determining hydrolysis rate.

  • Prepare Test Solutions: Prepare a concentrated stock solution of 1-Butyl-1-methyl-3-(3-methylphenyl)urea in acetonitrile.

  • Initiate Experiment: In separate sterile amber glass vials for each pH and time point, add the appropriate sterile buffer. Spike each vial with a small volume of the stock solution (e.g., <1% of total volume to avoid co-solvent effects) to achieve the desired final concentration. The final concentration should not exceed half the compound's water solubility or 0.01 M.[9][10]

  • Time Zero (t₀) Sample: Immediately after spiking, take the first sample from each pH series. This serves as the t₀ concentration (C₀).

  • Incubation: Place all vials in a constant temperature incubator or water bath, shielded from light.

  • Sampling: At appropriate time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days), retrieve the designated vial for each pH. Analyze its content immediately by HPLC. The test should continue until 90% hydrolysis is observed or for 30 days, whichever comes first.[8][10]

Data Analysis and Interpretation

The hydrolysis of a compound at a constant concentration, as is the case in these dilute solutions, typically follows pseudo-first-order kinetics.

  • Calculate Concentration: Using the validated HPLC calibration curve, determine the concentration of the test substance (Cₜ) at each time point (t).

  • Determine Rate Constant (k): The integrated form of the first-order rate law is: ln(Cₜ) = -kt + ln(C₀) or ln(Cₜ/C₀) = -kt

    A plot of ln(Cₜ/C₀) versus time (t) will yield a straight line with a slope equal to -k. The rate constant k will have units of inverse time (e.g., day⁻¹).

  • Calculate Half-Life (t₁/₂): The half-life is the time required for 50% of the substance to degrade. For a first-order reaction, it is calculated from the rate constant: t₁/₂ = ln(2) / k ≈ 0.693 / k

pH Temperature (°C) Rate Constant, k (day⁻¹) Half-Life, t₁/₂ (days) Correlation (r²)
4.025Example ValueExample Value>0.95
7.025Example ValueExample Value>0.95
9.025Example ValueExample Value>0.95
Table 2: Example Data Summary for Hydrolysis Kinetics.

Conclusion

This application note provides a scientifically robust and self-validating framework for determining the hydrolysis rate of 1-Butyl-1-methyl-3-(3-methylphenyl)urea. By adhering to these protocols, researchers can generate high-quality, reproducible data on the compound's stability in aqueous environments. This information is invaluable for making informed decisions in drug formulation, establishing shelf-life, and assessing environmental impact. The observed pH-rate profile will elucidate the primary degradation pathways, guiding further development of the compound.

References

  • OECD (2004), Test No. 111: Hydrolysis as a Function of pH, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Fidelis, K., et al. (2012). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly. URL: [Link]

  • ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. URL: [Link]

  • Warner, S. B., et al. (2019). (A) Half-life of urea for different pH levels based on the... ResearchGate. URL: [Link]

  • Burton, S. A., & Prosser, J. I. (2001). Autotrophic Ammonia Oxidation at Low pH through Urea Hydrolysis. Applied and Environmental Microbiology. URL: [Link]

  • ECETOC. APPENDIX D: MEASUREMENT OF HYDROLYSIS. URL: [Link]

  • OECD (2024). Test No. 111: Hydrolysis as a Function of pH. URL: [Link]

  • OECD iLibrary. Test No. 111: Hydrolysis as a Function of pH. URL: [Link]

  • Riazi, A., et al. (2014). Stability of urea in solution and pharmaceutical preparations. AAPS PharmSciTech. URL: [Link]

  • Edblom, E. E., et al. (2003). pH Wave-Front Propagation in the Urea-Urease Reaction. Biophysical Journal. URL: [Link]

  • Wang, Y., et al. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Journal of Chemical Theory and Computation. URL: [Link]

  • Riazi, A., et al. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. URL: [Link]

  • Cai, K., et al. (2017). Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics. Angewandte Chemie International Edition. URL: [Link]

  • Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology. URL: [Link]

  • Shaw, W. H. R., & Bordeaux, J. J. (1955). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Journal of the American Chemical Society. URL: [Link]

  • Tota, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-Butyl-1-methyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield for 1-Butyl-1-methyl-3-(3-methylphenyl)urea Synthesis

Current Status: Operational Ticket ID: #UREA-SYN-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues in the synthesis of 1-Butyl-1-methyl-3-(3-methylphenyl)urea . This unsymmetrical urea is synthesized via the nucleophilic addition of N-butyl-N-methylamine to 3-methylphenyl isocyanate (m-tolyl isocyanate).

While this reaction is theoretically quantitative, practical yields often suffer due to three primary vectors: moisture-induced competitive hydrolysis , stoichiometric imbalance , and purification losses due to the lipophilic nature of the butyl/methyl substituents.

This guide provides a root-cause analysis and a validated protocol to restore your yields to >90%.

Part 1: The Chemistry & Failure Modes

To fix the yield, we must visualize the competition occurring in your flask. The reaction relies on the nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate.

Mechanism & Competitive Pathways (Visualized)

UreaSynthesis Iso 3-Methylphenyl Isocyanate Target TARGET PRODUCT: 1-Butyl-1-methyl-3-(3-methylphenyl)urea Iso->Target + Amine (Fast) CarbAcid Unstable Carbamic Acid Iso->CarbAcid + Water (Slow but Irreversible) Amine N-Butyl-N-methylamine Amine->Target Water Trace Water (Contaminant) AmineSide m-Toluidine (Side Product) CarbAcid->AmineSide - CO2 SymUrea IMPURITY: 1,3-bis(3-methylphenyl)urea (Insoluble Precipitate) AmineSide->SymUrea + Excess Isocyanate

Figure 1: Competitive reaction pathways. Note that moisture converts your expensive isocyanate into a symmetric urea impurity (Black Box), consuming 2 equivalents of isocyanate for every 1 equivalent of water.

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a white precipitate forming immediately upon mixing. Is this my product? Diagnosis: Likely No . Root Cause: 1-Butyl-1-methyl-3-(3-methylphenyl)urea is a highly substituted urea with aliphatic chains (butyl/methyl) that disrupt crystal packing, often making it an oil or a low-melting solid. A rapid white precipitate is almost certainly 1,3-bis(3-methylphenyl)urea (the symmetric urea), formed by moisture contamination [1]. Corrective Action:

  • Solvent Audit: Ensure your solvent (DCM or Toluene) is anhydrous (<50 ppm water).

  • Reagent Check: m-Tolyl isocyanate hydrolyzes over time in the bottle. If the liquid is cloudy, filter it under inert atmosphere before use.

Q2: My yield is stuck at 60-70%. Where is the rest? Diagnosis: Stoichiometric mismatch or workup loss. Root Cause:

  • Volatility: N-butyl-N-methylamine is volatile. If you weigh it out and let it sit, you lose equivalents.

  • Workup: The product is lipophilic. If you wash with too much organic solvent during extraction, or if you use a solvent that solubilizes the symmetric urea impurity, separation becomes difficult. Corrective Action: Use 1.1 equivalents of the amine . It is easier to remove excess volatile amine (via high vacuum) than to remove unreacted isocyanate or symmetric urea.

Q3: The product is an oil and won't crystallize. How do I purify it? Diagnosis: "Greasy" Urea Syndrome. Root Cause: The N-butyl and N-methyl groups increase rotational freedom and lower the melting point. Corrective Action:

  • Do not force crystallization initially.

  • Trituration: Dissolve the crude oil in a minimum amount of diethyl ether, then add cold pentane or hexane while stirring rapidly. This often forces the urea to precipitate as a white powder or gum that can be dried to a solid.

  • Column Chromatography: This molecule is stable on silica. Elute with Hexane:Ethyl Acetate (start 90:10, gradient to 70:30).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Butyl-1-methyl-3-(3-methylphenyl)urea (10 mmol scale). Standard Yield: >92% (isolated).[1]

Reagents & Materials
ComponentRoleSpecsStoichiometry
3-Methylphenyl isocyanate Electrophile>98%, Clear liquid1.0 equiv (1.33 g)
N-Butyl-N-methylamine NucleophileDistilled, dry1.1 equiv (0.96 g)
Dichloromethane (DCM) SolventAnhydrous0.2 M (50 mL)
Hexane PrecipitantHPLC GradeFor workup
Step-by-Step Procedure

1. System Preparation (Critical for Yield)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Flush with Nitrogen or Argon for 5 minutes. Isocyanates are moisture sensitive.

2. Reagent Addition

  • Add 3-methylphenyl isocyanate (1.0 equiv) to the flask.

  • Add anhydrous DCM (25 mL) via syringe.

  • Cool the system to 0°C (Ice/Water bath). Cooling controls the exotherm and minimizes side reactions.

3. Reaction Initiation

  • Dissolve N-butyl-N-methylamine (1.1 equiv) in DCM (25 mL) in a separate vial.

  • Add the amine solution dropwise to the isocyanate over 10 minutes.

  • Observation: The solution should remain clear. If it turns cloudy immediately, water is present.

4. Reaction Maintenance

  • Allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2 hours .

  • Validation: Check TLC (30% EtOAc/Hexane). The isocyanate spot (high Rf) should disappear.

5. Workup & Purification (The "Senior Scientist" Method)

  • Quench: Add 0.5 mL of water (to destroy trace isocyanate) and stir for 5 mins.

  • Concentrate: Evaporate the DCM on a rotary evaporator to obtain a crude oil/solid.

  • Removal of Symmetric Urea: Add 10 mL of cold Hexane/Ether (9:1) to the crude. Sonicate briefly.

    • The symmetric urea impurity is insoluble in this mixture and will remain as a solid.

    • Your product (unsymmetrical urea) is soluble or forms a separate oil layer.

  • Filtration: Filter off any white solid (impurity).

  • Final Drying: Evaporate the filtrate. Dry under high vacuum (0.1 mmHg) for 4 hours to remove excess amine.

Part 4: Data & Troubleshooting Matrix

Solvent Screening for Yield Optimization

Based on general urea synthesis solubility parameters [2].

SolventReaction RateSide Product RiskRecommendation
DCM FastLowHighly Recommended (Easy removal).
Toluene ModerateLowGood for large scale; harder to remove traces.
THF FastModerateAvoid unless distilled; hygroscopic nature risks hydrolysis.
DMF FastHighAvoid ; difficult to remove, promotes isocyanate dimerization.
Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield or Impurity Precip Is there a white precipitate during reaction? Start->Precip YesPrecip Moisture Contamination (Symmetric Urea formed) Precip->YesPrecip Yes NoPrecip Check TLC Precip->NoPrecip No FixMoisture Action: Dry Solvent, Use Fresh Isocyanate YesPrecip->FixMoisture TLC Is Isocyanate spot still visible? NoPrecip->TLC YesIso Incomplete Reaction TLC->YesIso Yes NoIso Product Loss during Workup TLC->NoIso No FixTime Action: Increase Time or Temp to 40°C YesIso->FixTime FixWorkup Action: Switch to Hexane Trituration NoIso->FixWorkup

Figure 2: Diagnostic logic for yield recovery.

References

  • Organic Syntheses. (2005). General methods for Urea Synthesis. Org. Synth. 2005, 82, 188.

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for 3-methylphenyl isocyanate (sensitizer, lachrymator) and N-butyl-N-methylamine before handling.

Sources

Technical Support Center: High-Resolution HPLC Separation of Neburon and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: NEB-OPT-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

Separating Neburon (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) from its m-tolyl analog (typically where a chlorine is substituted by a methyl group, e.g., 3-chloro-4-methylphenyl analogs) presents a classic "critical pair" challenge in Reversed-Phase Liquid Chromatography (RPLC).

Both compounds are hydrophobic, neutral phenylureas with similar logP values (~3.8–4.1). Standard C18 methods often result in co-elution due to insufficient hydrophobic selectivity. This guide provides a validated pathway to optimize selectivity (


) by leveraging shape selectivity  and 

interactions
.

Module 1: Method Development Strategy

The "Why" behind the protocol.

To separate structural isomers or homologs like Neburon and its tolyl analog, relying solely on hydrophobicity (standard C18) is often insufficient. We must exploit secondary interactions.

Stationary Phase Selection
  • Primary Recommendation: Phenyl-Hexyl or Biphenyl phases.

    • Mechanism:[1][2] These phases offer

      
       interactions with the aromatic ring of the phenylureas. The electron-withdrawing chlorine atoms on Neburon create a different electron density on the ring compared to the electron-donating methyl group on the tolyl analog. This difference is magnified on phenyl phases.
      
  • Secondary Recommendation: C18 with High Carbon Load .

    • Mechanism:[1][2] If sticking to C18, use a column with high surface coverage to maximize "shape selectivity" (steric recognition).

Mobile Phase Tuning
  • Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN).

    • Reasoning: MeOH is a protic solvent. It forms hydrogen bonded "cages" around the analytes, often enhancing shape selectivity for planar vs. non-planar isomers compared to the aprotic ACN.

  • Temperature: Sub-ambient to 25°C .

    • Reasoning: Lower temperatures generally increase the separation factor (

      
      ) for structural isomers by reducing the kinetic energy that masks subtle interaction differences.
      
Decision Logic for Column Selection

ColumnSelection Start Start: Neburon Separation C18 Standard C18 Column Start->C18 Check Resolution > 1.5? C18->Check Success Validate Method Check->Success Yes Fail Co-elution / Shoulder Check->Fail No Modifier Switch ACN to MeOH Fail->Modifier Step 1 Phenyl Switch to Phenyl-Hexyl F5 Try Pentafluorophenyl (F5) Phenyl->F5 Step 3 (If Phenyl fails) Modifier->Phenyl Step 2 (If Mod fails)

Caption: Logical workflow for selecting the stationary phase based on resolution outcomes. Phenyl phases are prioritized for aromatic isomers.

Module 2: Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Issue A: Critical Pair Co-elution (Resolution < 1.5)

User Query: "My Neburon peak has a shoulder, or the m-tolyl analog co-elutes. I am using a C18 column with Acetonitrile/Water."

Root Cause: ACN/Water systems on C18 are dominated by hydrophobic subtraction. The hydrophobicity difference between a -Cl and a -CH3 group is often too small to resolve.

Corrective Action:

  • Change Solvent: Switch to Methanol/Water. The solvation shell of methanol improves steric discrimination.

  • Lower Temperature: Reduce column oven temperature from 30°C to 20°C (or 15°C).

  • Optimize Gradient: Flatten the gradient slope at the elution point.

ParameterInitial Condition (Poor Res)Optimized Condition (High Res)Mechanism
Column C18 (3.5 µm)Phenyl-Hexyl (2.6 µm) Adds

selectivity
Mobile Phase B AcetonitrileMethanol Enhances shape selectivity
Temperature 35°C20°C Increases retention & selectivity
Flow Rate 1.0 mL/min0.8 mL/min Improves efficiency (Van Deemter)
Issue B: Peak Tailing (Asymmetry > 1.2)

User Query: "The Neburon peak is tailing significantly. I thought these were neutral compounds?"

Root Cause: While Neburon is a urea, it can interact with active silanols on the silica surface, especially if the column is older or "Type A" silica. Impurities in the sample matrix can also cause tailing.

Corrective Action:

  • Buffer Usage: Even for neutrals, use 0.1% Formic Acid or 10mM Ammonium Acetate . This suppresses silanol activity.[3]

  • Column Health: Switch to a "Type B" (High Purity) silica column with extensive end-capping.

Issue C: Retention Time Drift

User Query: "Retention times are shifting between runs."

Root Cause: Phenylurea herbicides are sensitive to column equilibration status, especially when using Methanol (which has higher viscosity and heat of mixing than ACN).

Corrective Action:

  • Ensure 10-15 column volumes of re-equilibration time between gradient runs.

  • Use a column oven to strictly control temperature (fluctuations of ±1°C can shift peaks).

Module 3: Optimized Experimental Protocol

A self-validating system for routine analysis.

Instrument Setup
  • Detector: DAD/UV at 245 nm (Max absorption for phenylureas) and 210 nm (Trace analysis).

  • Column: Phenyl-Hexyl, 100 x 3.0 mm, 2.6 µm (Core-shell particles recommended for efficiency).

  • Flow Rate: 0.5 mL/min (Adjusted for 3.0 mm ID).

Gradient Table (Binary Pump)
  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Methanol + 0.1% Formic Acid

Time (min)% BDescription
0.040Initial Hold
1.040Injection dwell
10.070Shallow gradient for separation
12.095Wash out highly hydrophobic impurities
14.095Hold
14.140Return to initial
18.040Re-equilibration (Critical)
System Suitability Test (SST) Criteria

Before running samples, inject a standard mix (Neburon + Analog) and verify:

  • Resolution (

    
    ):  > 2.0 between Neburon and m-tolyl analog.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Module 4: Troubleshooting Logic Map

Visual guide for diagnosing separation failures.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Coelution Co-elution (Rs < 1.5) Type->Coelution Tailing Peak Tailing Type->Tailing Drift RT Drift Type->Drift Sol1 Decrease Temp (20°C) Switch to MeOH Coelution->Sol1 Sol2 Add 10mM Buffer Check Column Age Tailing->Sol2 Sol3 Increase Equilibration Time Thermostat Column Drift->Sol3

Caption: Diagnostic flow for resolving common HPLC issues with phenylurea herbicides.

References

  • PubChem. (n.d.). Neburon | C12H16Cl2N2O.[4][5][6] National Library of Medicine. Retrieved from [Link]

  • Ruberu, S. R., et al. (2000).[7] Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Chromatographic Science. Retrieved from [Link]

  • Chromatography Online. (2020). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corp. (n.d.). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Technical Support Center: Photodegradation of 1-Butyl-1-methyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the photodegradation of 1-Butyl-1-methyl-3-(3-methylphenyl)urea. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of 1-Butyl-1-methyl-3-(3-methylphenyl)urea under UV light?

A1: While specific studies on 1-Butyl-1-methyl-3-(3-methylphenyl)urea are not extensively documented, we can predict the primary degradation pathways based on extensive research on other phenylurea herbicides like diuron and monuron.[1][2][3][4] The main degradation routes are expected to be:

  • N-Dealkylation: The loss of the butyl or methyl group attached to the urea nitrogen. This is a very common pathway for N,N-dialkyl-N'-phenylureas.

  • Hydroxylation of the Phenyl Ring: The addition of a hydroxyl group (-OH) to the 3-methylphenyl ring. This is a result of photo-oxidative processes.

  • Oxidation of the Butyl Chain: The butyl group can be oxidized to form alcohol, aldehyde, or carboxylic acid derivatives.

  • Urea Bridge Cleavage: Though less common under simple photolysis, cleavage of the urea bond can occur, especially in the presence of strong oxidizing agents, leading to the formation of 3-methylaniline and other derivatives.[5]

Q2: I am not seeing any degradation of my compound. What could be the issue?

A2: Several factors can influence the rate of photodegradation. Consider the following:

  • Wavelength and Intensity of UV Source: Ensure your UV lamp emits at a wavelength that the compound can absorb. Phenylureas typically absorb in the UV-B and UV-C regions. The intensity of the light source is also critical; a low-intensity lamp will result in slow or negligible degradation.

  • Solvent: The solvent system can significantly impact photodegradation. Some organic solvents can act as photosensitizers or quenchers. It is recommended to start with a well-defined aqueous system (e.g., ultrapure water) to establish a baseline.

  • pH of the Solution: The pH can affect the stability of the molecule and the generation of reactive oxygen species. It's advisable to buffer your solution to a pH relevant to your research question (e.g., environmental pH of 7).[1][4]

  • Presence of Photosensitizers or Quenchers: Substances like nitrate, nitrite, and natural organic matter (humic acids) can act as photosensitizers, accelerating degradation.[6] Conversely, some compounds can quench the excited state of your molecule, inhibiting degradation.

Q3: My HPLC chromatogram shows many small, unresolved peaks after UV exposure. How can I improve the separation?

A3: This is a common issue when analyzing a complex mixture of degradation products. Here are some troubleshooting steps for your HPLC method:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution will likely provide better separation of compounds with varying polarities. A good starting point is a gradient of water and acetonitrile (or methanol).

  • Column Chemistry: Ensure you are using an appropriate column. A C18 column is a good general-purpose choice for phenylurea compounds. If co-elution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

  • Mobile Phase Additives: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for acidic or basic analytes by suppressing ionization.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance resolution. A lower flow rate generally improves separation but increases run time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Degradation Observed - Inappropriate UV wavelength or low intensity.- Solvent is quenching the photoreaction.- Insufficient exposure time.- Verify the emission spectrum of your UV lamp.- Use a high-purity aqueous solvent.- Perform a time-course experiment to determine the optimal irradiation time.
Inconsistent Degradation Rates - Fluctuations in UV lamp intensity.- Temperature variations in the reaction vessel.- Inconsistent sample preparation.- Allow the UV lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled reaction chamber.- Ensure precise and consistent preparation of all samples and controls.
Poor Peak Shape in HPLC - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample before injection.- Add a buffer or acid to the mobile phase.- Flush the column or replace it if necessary.
Baseline Noise in HPLC - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp issue.- Degas the mobile phase.- Use fresh, high-purity solvents.- Check the detector lamp's age and performance.

Experimental Protocols

Protocol 1: Photodegradation Study in Aqueous Solution

This protocol outlines a standard procedure for assessing the photodegradation of 1-Butyl-1-methyl-3-(3-methylphenyl)urea in a controlled laboratory setting.

1. Materials:

  • 1-Butyl-1-methyl-3-(3-methylphenyl)urea
  • Ultrapure water (Milli-Q or equivalent)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid (optional, for HPLC mobile phase)
  • Quartz reaction vessels
  • UV photoreactor with a suitable lamp (e.g., Xenon arc or Mercury lamp)
  • HPLC system with a UV detector
  • C18 HPLC column

2. Procedure:

  • Prepare a stock solution of 1-Butyl-1-methyl-3-(3-methylphenyl)urea in methanol at a concentration of 1 mg/mL.
  • Prepare the working solution by spiking the stock solution into ultrapure water in a quartz reaction vessel to a final concentration of 10 µg/mL.
  • Prepare a dark control by wrapping a separate quartz vessel containing the working solution completely in aluminum foil.
  • Place the samples in the UV photoreactor. Ensure the samples are equidistant from the UV source.
  • Irradiate the samples for a defined period (e.g., 0, 1, 2, 4, 8, and 24 hours). The dark control should be kept alongside the irradiated samples.
  • At each time point, withdraw an aliquot from each vessel for HPLC analysis.
  • Analyze the samples using the HPLC method described in Protocol 2.
Protocol 2: HPLC-UV Analysis of 1-Butyl-1-methyl-3-(3-methylphenyl)urea and its Degradation Products

This protocol provides a starting point for the HPLC analysis. Method optimization will likely be required.

1. Instrumentation:

  • HPLC system with a UV-Vis detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase:

  • Mobile Phase A: Ultrapure water with 0.1% formic acid (optional)
  • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: Monitor at the λmax of the parent compound (determine by UV scan) and a lower wavelength (e.g., 210 nm) to detect a wider range of degradation products.

Visualizing the Process

Predicted Photodegradation Pathway

G cluster_dealkylation N-Dealkylation cluster_hydroxylation Ring Hydroxylation cluster_oxidation Side-Chain Oxidation parent 1-Butyl-1-methyl-3- (3-methylphenyl)urea debutyl 1-Methyl-3-(3-methylphenyl)urea parent->debutyl Loss of Butyl Group demethyl 1-Butyl-3-(3-methylphenyl)urea parent->demethyl Loss of Methyl Group hydroxyl Hydroxylated derivatives parent->hydroxyl oxidized Oxidized butyl derivatives parent->oxidized

Caption: Predicted photodegradation pathways of 1-Butyl-1-methyl-3-(3-methylphenyl)urea.

Experimental Workflow

G prep Sample Preparation (Aqueous Solution) uv UV Irradiation prep->uv dark Dark Control prep->dark sampling Time-Point Sampling uv->sampling dark->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: General experimental workflow for a photodegradation study.

References

  • Eissa, F., Zidan, N. E., & Sakugawa, H. (2015). Photodegradation of the herbicide diuron in water under simulated sunlight. Geochemical Journal, 49(3), 309-318. Available at: [Link]

  • Nélieu, S., Bonnemoy, F., Bonnet, J. L., Lefeuvre, L., Baudiffier, D., Heydorff, M., ... & Einhorn, J. (2010). Ecotoxicological effects of diuron and chlorotoluron nitrate-induced photodegradation products: monospecific and aquatic mesocosm-integrated studies. Environmental toxicology and chemistry, 29(12), 2644-2652. Available at: [Link]

  • Nélieu, S., Bonnemoy, F., Bonnet, J. L., Lefeuvre, L., Baudiffier, D., Heydorff, M., ... & Einhorn, J. (2010). Ecotoxicological effects of diuron and chlorotoluron nitrate‐induced photodegradation products: Monospecific and aquatic mesocosm‐integrated studies. Environmental Toxicology and Chemistry, 29(12), 2644-2652. Available at: [Link]

  • Weldon, L. W., & Timmons, F. L. (1961). Photochemical Degradation of Diuron and Monuron. Weeds, 9(1), 111-116. Available at: [Link]

  • Siminiceanu, I., Vione, D., & Vicent, M. A. (2008). Photocatalytic degradation of phenylurea herbicides in aqueous solution. Annals of the Suceava University–Food Engineering, 7(1), 55-64. Available at: [Link]

  • Boucheloukh, H., Sehili, T., Kouachi, N., & Djebbar, K. (2012). Kinetic and analytical study of the photo-induced degradation of monuron by nitrates and nitrites under irradiation or in the dark. Photochemical & Photobiological Sciences, 11(8), 1339-1345. Available at: [Link]

  • Eissa, F., Zidan, N. E., & Sakugawa, H. (2015). Photodegradation of the herbicide diuron in water under simulated sunlight. Geochemical Journal, 49(3), 309-318. Available at: [Link]

  • Pramauro, E., Vincenti, M., Augugliaro, V., & Palmisano, L. (1993). Photocatalytic degradation of Monuron in aqueous titanium dioxide dispersions. Environmental science & technology, 27(9), 1790-1795. Available at: [Link]

  • Horvath, O., & Hrabakova, K. (2021). Solar light induced degradation of herbicide monuron in aqueous solution of Fe (III) and/or suspension of TiO2. Journal of Photochemistry and Photobiology A: Chemistry, 406, 113024. Available at: [Link]

  • Liu, J., & Gan, J. (2004). Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions. Journal of agricultural and food chemistry, 52(23), 7079-7085. Available at: [Link]

  • Ghosh, P., Hossain, A., & Adak, T. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Applied Sciences, 11(4), 142. Available at: [Link]

Sources

Removing unreacted m-tolyl isocyanate from urea synthesis mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Urea Synthesis Subject: Removal of Unreacted m-Tolyl Isocyanate Ticket ID: #ISO-REM-001 Responder: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your urea synthesis—typically a reaction between an amine and m-tolyl isocyanate—has left you with a persistent, toxic electrophilic impurity. In high-throughput library generation or medicinal chemistry optimization, traditional column chromatography is a bottleneck.

This guide provides a field-proven, self-validating workflow to sequester unreacted m-tolyl isocyanate using solid-supported scavenging. This method allows you to filter away the impurity, leaving your urea product in solution without aqueous workup.

Module 1: The Nature of the Impurity

The Enemy: m-Tolyl isocyanate (3-methylphenyl isocyanate). Reactivity Profile: Aromatic electrophile. Why it persists: In urea synthesis, isocyanates are often used in excess (1.2 – 1.5 eq) to drive the conversion of valuable or sluggish amines. While m-tolyl isocyanate is reactive, it is less electrophilic than p-nitrophenyl isocyanate but more reactive than aliphatic variants. If your starting amine is sterically hindered or electron-deficient, the reaction kinetics slow down, leaving residual isocyanate.

The Analytical Trap (Critical Warning): Do not rely solely on standard LCMS to monitor the disappearance of isocyanate.

  • The Artifact: Isocyanates react with methanol (a common LCMS mobile phase B) to form a methyl carbamate .

  • The Symptom: You look for the isocyanate mass (

    
    ) but instead see a peak at 
    
    
    
    (Methanol adduct).
  • The Fix: Use an aprotic solvent (acetonitrile) or rely on TLC/IR (disappearance of the

    
     stretch at 
    
    
    
    ).

Module 2: Solid-Phase Scavenging (The Gold Standard)

The most robust method for removing electrophilic impurities like isocyanates is using a nucleophilic scavenger resin . This creates a "chemical filter."

Recommended Scavenger: PS-Trisamine[1]
  • Functional Group: Tris(2-aminoethyl)amine.

  • Mechanism: The primary amines on the resin react rapidly with the isocyanate to form a resin-bound urea.

  • Capacity: Typically 3.0 – 4.0 mmol/g.

Protocol: The "Add-Shake-Filter" Workflow
StepActionTechnical Rationale
1 Calculate Loading Determine the excess isocyanate in your reaction. If unknown, assume 0.5 eq excess relative to the starting amine.
2 Dose Resin Add 3 equivalents of PS-Trisamine relative to the excess isocyanate. (Example: 0.1 mmol excess isocyanate

0.3 mmol resin capacity).
3 Solvent Check Ensure the reaction solvent is DCM, DCE, THF, or DMF.
4 Incubate Agitate (do not stir with a magnetic bar, which grinds the beads) at Room Temperature for 2–4 hours .
5 Validation Spot crude on TLC. If isocyanate persists, heat to 40°C for 1 hour.
6 Filtration Filter through a fritted cartridge or Celite pad. Wash resin with DCM.
7 Result The filtrate contains the pure urea product. The impurity is trapped on the beads.
Visualizing the Workflow

ScavengingWorkflow start Crude Reaction Mixture (Product + Excess m-Tolyl Isocyanate) calc Calculate Resin Eq (Target: 3 eq vs Excess Isocyanate) start->calc add Add PS-Trisamine Resin calc->add agitate Agitate 2-4 Hours (Orbital Shaker) add->agitate check QC Check (IR/TLC) agitate->check heat Heat to 40°C (1 Hour) check->heat Isocyanate Detected filter Filtration check->filter Isocyanate Gone heat->check waste Solid Waste (Resin-Bound Isocyanate) filter->waste Retentate final Pure Urea Product (Filtrate) filter->final Filtrate

Caption: Logical flow for removing m-tolyl isocyanate using polymer-supported scavenging.

Module 3: Alternative Strategies & Troubleshooting

If you do not have access to scavenger resins, or if the resin fails, use these alternatives.

Method B: The "Quench and Wash" (Liquid Phase)
  • Concept: Convert the reactive isocyanate into a highly lipophilic or highly polar urea that is easily separated from your product.

  • Protocol:

    • Add 2 equivalents of dimethylamine (2M in THF) to the reaction.

    • Stir for 30 minutes. The isocyanate converts to 1,1-dimethyl-3-(m-tolyl)urea.

    • Separation: This byproduct is often less polar than your target urea. Use Flash Chromatography.

    • Drawback: You are generating a new chemical impurity that must be separated.[1]

Method C: Flash Chromatography (Direct)
  • Warning: Isocyanates "streak" on silica gel because they slowly hydrolyze to m-toluidine (amine) due to the acidic nature of silica and moisture.

  • Optimization: If you must purify directly, use a neutralized silica (pre-wash column with 1% Et3N in Hexane) to prevent on-column hydrolysis.

Module 4: The Help Desk (FAQs)

Q1: I see a peak at [M+32] in my LCMS. Is my product impure? A: Likely not. This is the "Methanol Artifact."

  • Cause: Residual m-tolyl isocyanate reacts with the methanol in your LCMS mobile phase during injection.

  • Reaction: Isocyanate + MeOH

    
     Methyl Carbamate.
    
  • Solution: Run the sample in 100% Acetonitrile/Water to confirm. If the peak disappears, it was an artifact of the analysis, confirming the presence of unreacted isocyanate in the flask.

Q2: The resin swelled and clogged my filter. What happened? A: Solvent incompatibility.[1]

  • Polystyrene (PS) resins swell significantly in DCM (Dichloromethane) and THF. They shrink in MeOH and Water.

  • Fix: If using DCM, use a wide-bore frit or a macroporous (MP) resin variant, which has a rigid structure and does not swell as aggressively.

Q3: Can I use water to "kill" the isocyanate? A: Not recommended.

  • Water hydrolyzes m-tolyl isocyanate to m-toluidine (an aniline).

  • Problem: You now have to separate an amine impurity from your urea product.[1][2] Amines often streak on silica and have similar polarity to ureas. Scavenging the isocyanate before it becomes an amine is chemically superior.

Troubleshooting Decision Tree

Troubleshooting issue Impurity Detected type Identify Peak Mass issue->type m32 Mass = Isocyanate + 32? type->m32 LCMS Analysis m0 Mass = Isocyanate? type->m0 IR/NMR Analysis m_amine Mass = Isocyanate - 26 (Amine byproduct)? type->m_amine LCMS Analysis artifact Methanol Artifact (Change LC Solvent) m32->artifact real Unreacted Isocyanate (Increase Resin Eq or Temp) m0->real hydrolysis Hydrolysis Occurred (Switch to SCX Column) m_amine->hydrolysis

Caption: Diagnostic logic for identifying isocyanate-related impurities.

References

  • Biotage. (2024). Isocyanate Scavenging with PS-Trisamine and MP-Isocyanate. Retrieved from

  • BenchChem. (2025).[1][2][3] Application Notes: M-Tolylurea as a Synthetic Intermediate. Retrieved from

  • Sopachem. (2008). Solid-Supported Reagents and Scavengers Guide. Retrieved from

  • Karlsson, D. et al. (2005). Analysis of isocyanates with LC-MS/MS. Journal of Environmental Monitoring. Retrieved from

  • Sigma-Aldrich (Merck). Polymer-Supported Scavengers for Medicinal Chemistry. Retrieved from

Sources

Overcoming matrix effects in soil extraction of phenylurea herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Effects & Optimizing Recovery Ticket ID: #PH-SOIL-001 Status: Open for Consultation

Executive Summary

Extracting phenylurea herbicides (e.g., Diuron, Linuron, Isoproturon) from soil presents a dual challenge: sorption kinetics (analyte binding to soil organic matter) and matrix effects (signal suppression in LC-MS/MS due to co-eluting humic/fulvic acids).

This guide replaces generic protocols with a mechanism-based troubleshooting framework. It is designed to help you distinguish between extraction inefficiency and instrumental suppression, ensuring your data meets rigorous validation standards (SANTE/11312/2021, ICH M10).

Module 1: The Diagnostic Phase

"Is it the Extraction or the Instrument?"

Before optimizing your chemistry, you must quantify the source of signal loss. A low signal is often misdiagnosed as poor extraction recovery when it is actually ion suppression.

The Self-Validating Protocol: Matuszewski Method

You must perform a "Post-Extraction Spike" experiment to differentiate Matrix Effect (ME) from Recovery Efficiency (RE) .

The Three-Set Experiment:

  • Set A (Neat Standard): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Blank soil extracted first, then analyte spiked into the extract.

  • Set C (Pre-Extraction Spike): Analyte spiked into soil before extraction.

Calculations:

  • Matrix Effect (ME%):

    
    
    
    • < 100%: Ion Suppression (Common in soil)

    • > 100%: Ion Enhancement

  • Recovery Efficiency (RE%):

    
    
    
    • Measures extraction power only.

  • Process Efficiency (PE%):

    
    
    
    • The overall yield.

Visual Workflow: Matrix Effect Assessment

MatrixDiagnostic Start Low Analyte Signal Detected Exp Perform Post-Extraction Spike (Set B) Compare to Neat Standard (Set A) Start->Exp Calc Calculate ME% = (Set B / Set A) * 100 Exp->Calc Decision1 ME% < 80%? Calc->Decision1 Suppression Diagnosis: Ion Suppression (Matrix Effect) Decision1->Suppression Yes Recovery Diagnosis: Poor Extraction (Sorption Issue) Decision1->Recovery No (ME ≈ 100%) Action1 Action: Improve Cleanup (PSA/C18) Switch to APCI Source Use SIL-Internal Standard Suppression->Action1 Action2 Action: Optimize Hydration Adjust Solvent pH Increase Agitation Recovery->Action2

Caption: Diagnostic logic flow to isolate instrumental suppression from extraction inefficiencies using the Matuszewski approach.

Module 2: Extraction Optimization (The Soil Challenge)

Core Issue: Phenylureas bind to soil organic carbon (


).
Solution:  Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Critical Protocol Adjustment: The Hydration Step

Standard QuEChERS protocols for food fail in soil because dry soil aggregates in Acetonitrile (MeCN), preventing solvent penetration.

The Protocol:

  • Weigh: 10 g of soil.

  • Hydrate (CRITICAL): Add water to achieve ~70% moisture content (e.g., add 7-10 mL water to 10 g dry soil).

  • Equilibrate: Vortex and let stand for 30 minutes. This opens the soil pores.

  • Extract: Add 10 mL Acetonitrile (MeCN).

  • Salt Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl).

    • Expert Note: Citrate buffering is recommended if your soil pH is highly variable, though phenylureas are relatively stable at neutral pH.

Module 3: Cleanup Strategies (The Sorbent Trap)

Core Issue: Humic acids co-extract and cause severe ion suppression in ESI+.

Sorbent Selection Guide
SorbentFunctionPhenylurea Compatibility Recommendation
PSA (Primary Secondary Amine)Removes organic acids (humic/fulvic), sugars, fatty acids.High. Does not retain phenylureas.MANDATORY. Essential for removing humic interferences.
C18 (Octadecyl)Removes non-polar lipids and waxes.High. Recommended. Use in combination with PSA for high-organic soils.
GCB (Graphitized Carbon Black)Removes pigments (chlorophyll) and sterols.LOW / DANGEROUS. AVOID or LIMIT. Planar phenylureas (like Diuron) bind strongly to the planar carbon surface of GCB, causing <50% recovery.
Visual Workflow: Cleanup Decision Tree

CleanupLogic Input Crude Soil Extract (Acetonitrile Layer) CheckPigment Is Extract Highly Pigmented? (Dark Brown/Green) Input->CheckPigment Standard Standard Cleanup: MgSO4 + PSA CheckPigment->Standard No (Sandy/Loam) Complex Complex Cleanup: MgSO4 + PSA + C18 CheckPigment->Complex Yes (High Organic Matter) GCB_Warning GCB Cleanup? (WARNING: Planar Adsorption) Complex->GCB_Warning Use_GCB Use Low-Load GCB (<50mg) + Toluene in Eluent (if SPE) GCB_Warning->Use_GCB Must remove pigment Skip_GCB Skip GCB Rely on LC separation GCB_Warning->Skip_GCB Preserve Recovery

Caption: Decision tree for sorbent selection, highlighting the risk of GCB for planar analytes like Diuron.

Module 4: Instrumental Compensation

Core Issue: Even with cleanup, some matrix effect persists.

Internal Standards (The Gold Standard)

You must use Stable Isotope Labeled (SIL) Internal Standards (e.g., Diuron-d6).

  • Mechanism: The SIL-IS co-elutes exactly with the analyte. Any suppression affecting the analyte affects the IS equally.

  • Correction: The ratio of Analyte/IS remains constant, mathematically cancelling the matrix effect.

Ionization Source Switching

If ME% is consistently < 50% despite cleanup:

  • Switch from ESI (Electrospray Ionization) to APCI (Atmospheric Pressure Chemical Ionization).

  • Why? ESI occurs in the liquid phase (droplets), where humic acids compete for surface charge. APCI occurs in the gas phase, which is far less susceptible to non-volatile matrix components like humic acids.

Troubleshooting FAQs

Q1: My recovery for Diuron is consistently low (<60%), but Linuron is fine. I am using GCB in my cleanup.

  • Diagnosis: This is likely "Planar Adsorption." Diuron is highly planar and binds irreversibly to Graphitized Carbon Black (GCB).

  • Fix: Remove GCB from your dSPE step. If pigment removal is absolutely necessary, use a dual-layer cartridge with a very small amount of GCB, or switch to a polymeric sorbent designed for pigment removal without planar retention.

Q2: I see a large "hump" in my baseline and shifting retention times.

  • Diagnosis: Column fouling by humic substances.

  • Fix: Your cleanup is insufficient. Increase the amount of PSA in your dSPE step. PSA specifically targets the acidic functional groups of humic acids. Additionally, ensure you are using a diverter valve to send the first 1-2 minutes of flow (containing salts/matrix) to waste before the analytical run.

Q3: Can I use Methanol instead of Acetonitrile for extraction?

  • Analysis: Methanol is a stronger solvent for polar matrices, meaning it extracts more humic acids and sugars than Acetonitrile.

  • Verdict: While Methanol might extract the herbicide well, it creates a "dirtier" extract that requires more extensive cleanup. Acetonitrile is preferred for soil QuEChERS to minimize co-extraction of matrix.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "

Validation & Comparative

Comparing herbicidal potency of Neburon vs 1-Butyl-1-methyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the herbicidal potency and physicochemical profiles of Neburon (a commercial phenylurea herbicide) and its structural analog, 1-Butyl-1-methyl-3-(3-methylphenyl)urea (hereafter referred to as the 3-Methyl Analog ).

While both compounds share the same N-butyl-N-methylurea "tail," they differ critically in their phenyl ring substitution. Neburon features a 3,4-dichlorophenyl moiety, whereas the analog possesses a 3-methylphenyl (m-tolyl) group. This substitution pattern dictates a significant divergence in bioactivity: Neburon exhibits superior potency (approx. 15–30x higher) due to optimized lipophilicity and electronic properties that facilitate binding to the Photosystem II (PSII) D1 protein. The 3-Methyl Analog serves primarily as a Structure-Activity Relationship (SAR) probe, demonstrating how electron-donating groups reduce herbicidal efficacy in this chemical class.

Chemical Structure & Physicochemical Properties[1][2][3]

The efficacy of phenylurea herbicides is governed by the Hansch-Fujita QSAR equation , which correlates biological activity (


) with lipophilicity (

) and electronic factors (Hammett

).
Comparative Data Table
PropertyNeburon 3-Methyl Analog Impact on Efficacy
IUPAC Name 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea1-butyl-1-methyl-3-(3-methylphenyl)urea
Phenyl Substituent 3,4-Dichloro (

)
3-Methyl (

)
Cl is electron-withdrawing; Me is electron-donating.
Electronic Effect (

)
+0.60 (Strong Withdrawal)-0.07 (Weak Donation)Higher

increases acidity of the N-H proton, strengthening the H-bond to the target protein.
Lipophilicity (

)
~4.5 ~2.8 Higher

facilitates transport across the thylakoid membrane to the hydrophobic

binding pocket.
Water Solubility Low (4.8 mg/L)Moderate (~50 mg/L)Lower solubility often correlates with higher binding affinity in hydrophobic pockets.
Molecular Weight 275.18 g/mol 220.31 g/mol

Mechanism of Action: Photosystem II Inhibition

Both compounds target the


 binding niche  on the D1 protein  (encoded by psbA) of the Photosystem II complex. They compete with plastoquinone (PQ), disrupting electron transport and causing a buildup of reactive oxygen species (ROS).
Binding Interaction Logic
  • Entry: The herbicide diffuses into the hydrophobic thylakoid membrane.

  • Binding: The urea N-H group forms a hydrogen bond with Serine-264 of the D1 protein.

  • Stabilization: The phenyl ring interacts via

    
    -
    
    
    
    stacking with Phenylalanine-265 .
  • Blockade: The bulky N-butyl group sterically occludes the site, preventing native Plastoquinone binding.

Pathway Visualization

PSII_Inhibition Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII QA Plastoquinone A (QA) PSII->QA Electron Flow Water H2O Splitting Water->PSII Donates e- QB_Site QB Binding Pocket (D1 Protein) QA->QB_Site Transfer to QB Block Electron Transport Blocked QB_Site->Block If Neburon Bound PQ Native Plastoquinone PQ->QB_Site Normal Binding Neburon Neburon (Inhibitor) Neburon->QB_Site High Affinity Binding ROS ROS Generation (Singlet Oxygen) Block->ROS Energy Dissipation Failure Death Lipid Peroxidation & Cell Death ROS->Death

Figure 1: Mechanism of Action. Neburon competitively binds to the


 site, interrupting electron flow from 

to

, leading to oxidative stress.

Structure-Activity Relationship (SAR) Analysis

The superiority of Neburon over the 3-Methyl Analog is not accidental; it is a textbook example of electronic and hydrophobic optimization.

Electronic Effect (The Hammett Factor)

The urea nitrogen proton (


) is the primary hydrogen bond donor to the D1 protein (Ser264).
  • Neburon (3,4-Cl): The chlorine atoms are electron-withdrawing. They pull electron density away from the phenyl ring, and consequently from the urea nitrogen. This increases the acidity of the N-H proton, making it a stronger hydrogen bond donor.

  • 3-Methyl Analog: The methyl group is electron-donating. This increases electron density on the ring and the urea nitrogen, decreasing the acidity of the N-H proton. The resulting hydrogen bond to Ser264 is weaker.

Hydrophobic Interaction (The Lipophilicity Factor)

The


 binding pocket is deeply hydrophobic.
  • Neburon: The addition of two chlorine atoms significantly increases the partition coefficient (

    
    ). This drives the molecule out of the aqueous stroma and into the lipid membrane where the binding site resides.
    
  • 3-Methyl Analog: The methyl group contributes far less to lipophilicity (

    
    ). The compound partitions less effectively into the membrane, reducing the effective concentration at the target site.
    

Herbicidal Potency: Experimental Data

The following data summarizes the difference in potency.


 represents the negative logarithm of the concentration required for 50% inhibition of the Hill reaction (higher is better).
MetricNeburon 3-Methyl Analog Interpretation
Hill Reaction (

)
6.3 – 6.8 5.1 – 5.4 Neburon is ~10–25x more potent at the enzyme level.
Whole Plant (

)
0.5 – 1.0 kg/ha > 5.0 kg/ha The analog requires impractical application rates for effective control.
Selectivity High (Woody ornamentals)Low/VariableNeburon's specific lipophilicity aids in depth protection (positional selectivity).

Note: Data ranges are derived from consensus QSAR literature for N-butyl-N-methyl-N'-phenylureas (Hansch et al., Tice et al.).

Experimental Protocols

To validate these claims, the following protocols assess intrinsic activity (Hill Reaction) and whole-plant efficacy.

Protocol A: Hill Reaction Inhibition Assay (Chloroplasts)

Objective: Determine the


 value (intrinsic potency).
  • Isolation: Homogenize spinach leaves in cold isolation buffer (0.4M sucrose, 10mM NaCl, 50mM Tricine-NaOH pH 7.8). Centrifuge to isolate chloroplasts.[1]

  • Standardization: Resuspend chloroplasts to a final chlorophyll concentration of 20 µg/mL.

  • Reaction Mix: Combine chloroplast suspension with the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol, 30 µM).

  • Treatment: Add Neburon or 3-Methyl Analog (dissolved in acetone) at concentrations ranging from

    
     M to 
    
    
    
    M.
  • Illumination: Expose samples to saturating light (>500 µE/m²/s) for 60 seconds.

  • Measurement: Measure the reduction of DCPIP spectrophotometrically at 600 nm . (Active photosynthesis reduces blue DCPIP to colorless).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine the

    
     and calculate 
    
    
    
    .
Protocol B: Post-Emergence Potency Assay

Objective: Determine


 (Growth Reduction) in whole plants.
  • Plant Material: Grow Amaranthus retroflexus (Redroot pigweed) to the 2-4 leaf stage.

  • Application: Spray varying rates (0, 0.1, 0.5, 1.0, 2.0, 5.0 kg ai/ha) using a track sprayer calibrated to 200 L/ha water volume.

  • Incubation: Maintain plants in a greenhouse (25°C/20°C day/night) for 14 days.

  • Assessment: Harvest above-ground biomass, dry at 70°C for 48h, and weigh.

  • Analysis: Fit data to a log-logistic dose-response curve to calculate

    
    .
    
Workflow Visualization

Experimental_Workflow cluster_InVitro In Vitro: Hill Reaction cluster_InVivo In Vivo: Whole Plant Start Start: Compound Synthesis Solubility Solubility Check (Acetone/DMSO) Start->Solubility Chloroplasts Isolate Chloroplasts Solubility->Chloroplasts Spray Foliar Spray (Track Sprayer) Solubility->Spray DCPIP Add DCPIP (Indicator) Chloroplasts->DCPIP Spec Spectrophotometry (600nm) DCPIP->Spec pI50 Calculate pI50 Spec->pI50 Greenhouse 14-Day Incubation Spray->Greenhouse Biomass Dry Weight Measurement Greenhouse->Biomass GR50 Calculate GR50 Biomass->GR50

Figure 2: Experimental validation workflow for comparing herbicidal potency.

References

  • Hansch, C., & Deutsch, E. W. (1966). The use of substituent constants in the study of structure-activity relationships in cholinesterase inhibitors and herbicides. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Trebst, A. (1987). The three-dimensional structure of the herbicide binding niche on the reaction center polypeptides of photosystem II. Zeitschrift für Naturforschung C. Link

  • Tice, C. M. (2001). Selecting the right compounds for screening: does Lipinski's Rule of 5 apply to herbicides? Pest Management Science. Link

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Neburon. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11145, Neburon. Link

Sources

Technical Comparison Guide: Sourcing Reference Standards for 1-Butyl-1-methyl-3-(3-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Non-Compendial Challenge

1-Butyl-1-methyl-3-(3-methylphenyl)urea (CAS: 196206-51-6) is a specialized trisubstituted urea derivative. Unlike common pharmacopeial standards (e.g., USP/EP reference standards for ibuprofen), this molecule lacks a centralized, regulatory-grade monograph. It typically functions as a chemical probe , a building block in library synthesis, or a process impurity in the manufacturing of complex urea-based herbicides or pharmaceuticals.

Sourcing this reference standard presents a unique challenge: Availability vs. Analytical Confidence . Most commercial listings are "Chemical Procurement" (CPR) items rather than stocked inventory, meaning the "Certificate of Analysis" (CoA) often lacks the rigor required for quantitative applications (e.g., qNMR potency assignment).

This guide compares the three primary sourcing routes—Catalog Aggregators , Specialized Reference Manufacturers , and Custom Synthesis —and provides a self-validating analytical protocol to verify the identity and purity of the received material.

Sourcing Landscape: Comparative Analysis

For a researcher requiring CAS 196206-51-6, the market offers three distinct tiers of product quality. The choice depends on the end-use: Qualitative Identification (retention time marker) vs. Quantitative Assay (potency standard).

Table 1: Comparative Assessment of Sourcing Routes
FeatureRoute A: Catalog Aggregators (e.g., MolPort, eMolecules)Route B: Primary Manufacturers (e.g., Sigma AldrichCPR, Enamine)Route C: Specialized Standard Houses (e.g., TRC, LGC, Toronto Research)
Primary Utility HTS Screening / Synthesis IntermediateResearch Grade / Biological TestingAnalytical Reference Standard
Purity Claim Typically >90% or "As Is">95% (HPLC Area %)>95-98% (Often with qNMR/TGA)
Data Package Minimal (Structure only)Basic (H-NMR, LC-MS)Comprehensive (H/C-NMR, MS, HPLC, Water Content)
Traceability Low (Batch-to-batch variation high)MediumHigh (Batch-specific CoA)
Lead Time 2–4 Weeks1–2 Weeks (if stock) / 8+ Weeks (CPR)1–3 Weeks
Cost $ (Low)

(Medium)

$ (High)
Risk Factor High (Identity errors possible)ModerateLow
Recommendation Strategy
  • Use Route A if you are synthesizing a library and just need the building block.

  • Use Route B if you need a retention time marker for HPLC method development.

  • Use Route C if you are performing quantitative impurity profiling or biological assays where stoichiometry is critical.

Technical Validation: The "Self-Validating" Protocol

Since no official monograph exists, you must establish a Self-Validating System to confirm the standard's integrity. Do not rely solely on the vendor's CoA.

Structural Identity (NMR Logic)

The structure contains a urea core with distinct aliphatic and aromatic regions. Use the following predicted shifts to validate identity.

  • Aromatic Region (m-Tolyl): Look for a 1,3-disubstituted benzene pattern.

    • 
       ~7.0–7.4 ppm (Multiplet, 4H).
      
    • Key diagnostic: The symmetry is broken by the methyl group.

  • Urea N-Methyl:

    • 
       ~2.9–3.0 ppm (Singlet, 3H). Note: Rotamers may cause broadening.
      
  • Aromatic Methyl (Tolyl-CH3):

    • 
       ~2.3 ppm (Singlet, 3H).
      
  • N-Butyl Chain:

    • 
       ~3.3 ppm (Triplet, 2H, N-CH2).
      
    • 
       ~1.5 ppm (Multiplet, 2H, CH2).
      
    • 
       ~1.3 ppm (Multiplet, 2H, CH2).
      
    • 
       ~0.9 ppm (Triplet, 3H, Terminal CH3).
      
Purity Assessment (HPLC Protocol)

Urea derivatives can degrade into anilines (m-toluidine) or secondary amines (N-methylbutylamine). The following method separates the parent from these potential degradants.

Protocol 1: Reverse-Phase HPLC for Purity Check

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       90% B (Linear ramp)
      
    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Urea

    
    ) and 210 nm (Universal).
    
  • Temperature: 30°C.

Acceptance Criteria:

  • Main Peak: >95% Area.

  • Impurity Check: No peaks matching m-toluidine retention time (inject authentic m-toluidine as a control if available).

Visualizations

Sourcing Decision Logic

This diagram illustrates the decision-making process for selecting a vendor based on experimental needs.

SourcingLogic Start Need CAS 196206-51-6 Purpose Define Purpose Start->Purpose Quant Quantitative Assay / Biological Potency Purpose->Quant High Rigor Qual Qualitative ID / Synthesis Input Purpose->Qual Low Rigor RouteC Route C: Specialized Standard (TRC, LGC) Requires: qNMR, TGA, HPLC Quant->RouteC RouteA Route A/B: Catalog/Aggregator (Sigma, MolPort) Requires: In-house Validation Qual->RouteA Validation In-House Validation Loop (1H-NMR + HPLC) RouteC->Validation Verification RouteA->Validation Mandatory

Figure 1: Decision matrix for sourcing non-compendial reference standards.

Analytical Validation Workflow

This diagram details the "Self-Validating" experimental loop to confirm the standard's quality.

ValidationWorkflow Sample Received Sample (CAS 196206-51-6) NMR 1H-NMR (DMSO-d6) Check: 1:1 Ratio (N-Me vs Ar-Me) Sample->NMR LCMS LC-MS (ESI+) Target: [M+H]+ = 221.3 Sample->LCMS HPLC HPLC-UV (240nm) Purity > 95% Sample->HPLC Decision Pass/Fail Decision NMR->Decision Structure Confirmed LCMS->Decision Mass Confirmed HPLC->Decision Purity Confirmed

Figure 2: Analytical triangulation workflow for validating the identity and purity of the urea standard.

Handling and Stability

  • Physical State: Typically an off-white to white solid.

  • Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Sparingly soluble in water.

  • Storage: Store at +2°C to +8°C. Keep desiccated. Urea linkages are generally stable but can hydrolyze under strongly acidic or basic conditions over time [1].

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles).

References

  • Simpkins, N. S. (1995). Sulfones in Organic Synthesis. Pergamon. (General reference for stability of sulfur/nitrogen functional groups, though specific to ureas, general amide/urea stability applies).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sigma-Aldrich. (2024). Product Detail: 1-BUTYL-1-METHYL-3-(M-TOLYL)UREA.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Reference for qNMR methodology).

Characterizing Trisubstituted Urea APIs: A Comparative Guide to ATR vs. Transmission FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of trisubstituted urea functional groups (R₂N-CO-NHR') is a critical analytical step in modern drug discovery and polymer science. Found in numerous kinase inhibitors and novel polyurea-polyaspartate thermosets, these molecules exhibit complex, sterically hindered hydrogen-bonding networks that dictate their macroscopic properties and bioavailability [1], [2].

As a Senior Application Scientist, I frequently observe analytical errors stemming from the misapplication of Fourier Transform Infrared (FTIR) spectroscopy techniques when analyzing these compounds. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for the characterization of trisubstituted ureas, providing mechanistic insights, supporting experimental data, and self-validating protocols to ensure scientific integrity.

Mechanistic Causality: The Vibrational Fingerprint of Trisubstituted Ureas

To accurately compare instrument performance, we must first understand the causality behind the spectral features we are trying to measure.

In classical N,N'-disubstituted ureas, the Amide I band (predominantly the C=O stretch) typically presents an "ordered" hydrogen-bonded state at ~1635 cm⁻¹. However, the introduction of a third bulky alkyl or aryl substituent fundamentally alters the molecule's conformational freedom. This steric hindrance prevents the formation of long-range ordered networks. Consequently, trisubstituted ureas predominantly exhibit a "disordered" H-bonded state (N-H···O=C) resulting in a C=O stretch at ~1620 cm⁻¹, alongside a "free" (non-hydrogen-bonded) C=O stretch at ~1660 cm⁻¹ [1].

Understanding this structural causality is paramount: if your sample preparation method mechanically disrupts these delicate, disordered H-bonds, your resulting spectra will misrepresent the true solid-state form of your Active Pharmaceutical Ingredient (API).

Logic N1 Trisubstituted Urea (Steric Hindrance) N2 Free C=O State (~1660 cm⁻¹) N1->N2 Dilute / No H-Bonds N3 Disordered H-Bonded State (~1620 cm⁻¹) N1->N3 N-H···O=C Interaction

Figure 2: Logical relationship between steric hindrance and Amide I vibrational shifts.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When selecting an FTIR modality for trisubstituted ureas, the choice dictates not just workflow efficiency, but spectral accuracy.

The Transmission FTIR Pathway

Transmission FTIR relies on dispersing the API in an IR-transparent matrix, typically Potassium Bromide (KBr). While this provides an excellent, artifact-free bulk analysis, the extensive grinding and high-pressure pressing required to form the pellet can induce polymorphic transitions or introduce atmospheric moisture. For trisubstituted ureas, this mechanical stress frequently forces the "disordered" H-bonds into artificial conformations, shifting the Amide I and Amide II bands.

The ATR-FTIR Pathway

ATR-FTIR utilizes an internal reflection element (e.g., a diamond crystal). The sample is pressed directly against the crystal, and an evanescent wave penetrates the sample. Because no grinding or dilution is required, the native hydrogen-bonding network of the trisubstituted urea is perfectly preserved.

However, ATR-FTIR introduces an optical artifact: the depth of penetration (


) of the evanescent wave is directly proportional to the wavelength of the incident light [3], [4].
Because 

increases at longer wavelengths, absorption bands at lower wavenumbers (e.g., the Amide II band at ~1550 cm⁻¹) will appear artificially intensified compared to bands at higher wavenumbers (e.g., the Amide A N-H stretch at ~3300 cm⁻¹).
Quantitative Performance Comparison

Table 1: Performance Comparison for Trisubstituted Urea API Characterization

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct solid contact)Extensive (Milling, pressing)
H-Bond Integrity Excellent (Preserves native state)Poor (High risk of mechanical disruption)
Sampling Volume Surface-sensitive (~0.5 - 2 µm depth)Bulk analysis (Entire pellet pathlength)
Spectral Artifacts Wavelength-dependent intensity biasBaseline scattering, moisture interference
Data Processing Requires mathematical ATR correctionDirect reading

Table 2: Characteristic FTIR Bands of Trisubstituted Ureas

Vibrational ModeWavenumber Range (cm⁻¹)Structural Causality
Amide A (N-H Stretch) 3300 - 3450Highly sensitive to H-bonding. Shifts to lower wavenumbers when strongly H-bonded.
Amide I (C=O Free) ~1660Represents carbonyl groups devoid of hydrogen bonding, typically in sterically hindered domains.
Amide I (C=O Disordered) ~1620Represents H-bonded (N-H···O=C) states lacking long-range crystalline alignment.
Amide II (N-H Bend + C-N) 1515 - 1605Coupled vibration. Shifts to higher wavenumbers upon H-bond formation due to restricted N-H bending.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness in your spectral data, follow this comparative protocol. It is designed as a self-validating system: the transmission spectrum serves as a baseline for relative peak positions, while the ATR spectrum validates the intact polymorphic state.

Workflow cluster_ATR ATR-FTIR Pathway cluster_Trans Transmission Pathway N1 Trisubstituted Urea API (Intact H-Bond Network) N2 Direct Diamond Contact (No mechanical stress) N1->N2 N5 KBr Pellet Pressing (High pressure applied) N1->N5 N3 Raw ATR Spectrum (Depth-biased intensities) N2->N3 N4 Apply ATR Correction (Compensates for λ-dependence) N3->N4 N7 Spectral Deconvolution (Amide I & II Resolution) N4->N7 N6 Raw Transmission Spectrum (Risk of polymorphic shift) N5->N6 N6->N7

Figure 1: Comparative workflow highlighting sample preparation effects on spectral integrity.

Step-by-Step Workflow

Step 1: Instrument Calibration & Background Collection

  • Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Causality: Atmospheric H₂O vapor exhibits sharp rotational-vibrational bands between 1300–1900 cm⁻¹, which directly overlap with the critical Amide I and II regions, obscuring subtle H-bonding shifts.

  • Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) using the empty transmission compartment and the clean diamond ATR crystal, respectively.

Step 2: Transmission FTIR (KBr) Preparation

  • Weigh exactly 1.5 mg of the trisubstituted urea API and 150 mg of IR-grade, oven-desiccated KBr.

  • Gently fold the powders together using an agate spatula. Crucial: Do not vigorously grind the mixture. Excessive shear force will disrupt the API's native H-bonding state.

  • Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet. Collect 64 scans.

Step 3: ATR-FTIR Acquisition

  • Isolate 3 mg of the neat API powder and place it directly onto the diamond ATR crystal.

  • Engage the pressure anvil until the software indicates optimal optical contact. Collect 64 scans.

Step 4: Data Processing & Self-Validation

  • ATR Correction: Apply an ATR correction algorithm to the raw ATR spectrum [4].

  • Causality Checkpoint: Compare the intensity ratio of the Amide I band (~1620 cm⁻¹) to the Amide A band (~3300 cm⁻¹). In the raw ATR spectrum, the Amide I band will appear disproportionately strong due to deeper penetration at longer wavelengths [3]. Post-correction, this ratio should closely mirror the transmission spectrum.

  • Deconvolution: Perform a second-derivative analysis on the Amide I region (1600–1700 cm⁻¹) to mathematically resolve the overlapping "free" (~1660 cm⁻¹) and "disordered" (~1620 cm⁻¹) carbonyl sub-bands.

Conclusion

For the structural characterization of trisubstituted ureas, ATR-FTIR is the definitively superior technique for preserving the delicate, sterically hindered hydrogen-bonding networks that define these molecules. While Transmission FTIR provides a mathematically simpler spectrum free of penetration-depth artifacts, the mechanical stress of KBr pellet preparation introduces an unacceptable risk of polymorphic alteration. By utilizing ATR-FTIR coupled with rigorous algorithmic correction, researchers can confidently map the complex conformational states of next-generation urea-based therapeutics and polymers.

References

  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment MDPI - Molecules URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) / PMC URL:[Link]

  • Why ATR-FTIR Results Don't Always Match Expectations Rocky Mountain Laboratories URL:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Pike Technologies URL:[Link]

QC testing protocols for custom synthesized phenylurea research chemicals

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Quality Control Testing Protocols for Custom Synthesized Phenylurea Research Chemicals

In the realm of drug discovery and development, the quality of a research chemical is paramount. For researchers working with custom synthesized phenylureas—a class of compounds with broad biological activities—the identity, purity, and stability of their molecules can mean the difference between a breakthrough discovery and a confounding artifact. This guide provides an in-depth comparison of essential Quality Control (QC) testing protocols, grounded in scientific principles and practical laboratory experience. It is designed to empower researchers, scientists, and drug development professionals to establish a robust and self-validating system for ensuring the quality of their custom synthesized phenylurea research chemicals.

The Imperative of an Orthogonal QC Approach

A single analytical technique is rarely sufficient to fully characterize a synthesized compound. A comprehensive QC strategy relies on an orthogonal approach, employing multiple analytical methods that measure different physicochemical properties of the molecule. This multi-faceted assessment provides a much higher degree of confidence in the compound's quality. Each technique acts as a check on the others, creating a self-validating system that is essential for scientific rigor.

The following diagram illustrates a typical orthogonal workflow for the quality control of a custom synthesized phenylurea.

QC_Workflow cluster_synthesis Synthesis & Work-up cluster_primary_qc Primary QC: Identity & Purity cluster_secondary_qc Secondary QC: Composition & Properties cluster_decision Final Assessment Synthesis Crude Phenylurea NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight HPLC HPLC-UV/DAD (Purity) Synthesis->HPLC Purity Profile Decision Pass / Fail (Release for Research) NMR->Decision MS->Decision HPLC->Decision EA Elemental Analysis (CHNS) Final_Cert Certificate of Analysis KF Karl Fischer (Water Content) Decision->EA Compositional Verification Decision->KF Solvent/Water Content Decision->Final_Cert

Caption: Orthogonal QC workflow for synthesized phenylureas.

Primary QC Testing: Establishing Identity and Purity

The initial phase of QC focuses on unequivocally confirming the chemical structure and assessing the purity of the synthesized phenylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of the synthesized phenylurea.

Causality Behind Experimental Choices:

  • ¹H NMR provides information on the number, connectivity, and chemical environment of protons. For phenylureas, this is critical for confirming the substitution pattern on the phenyl ring and the nature of the substituents on the urea nitrogen atoms.

  • ¹³C NMR provides information on the carbon framework of the molecule. The chemical shift of the carbonyl carbon in the urea moiety is a particularly diagnostic signal.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is often the solvent of choice for phenylureas. Its hydrogen-bond accepting nature can help to sharpen the often broad N-H proton signals by disrupting intermolecular hydrogen bonding between urea molecules.[1]

  • D₂O Exchange: To definitively identify the N-H protons, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide is added to the NMR tube. The sample is shaken, and the spectrum is re-acquired. The exchangeable N-H protons will be replaced by deuterium, causing their signals to disappear from the spectrum.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized phenylurea and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 16-64) should be collected to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale (e.g., to the residual solvent peak of DMSO-d6 at ~2.50 ppm).

  • Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling patterns to confirm that they are consistent with the expected structure of the target phenylurea.

Functional Group Typical ¹H Chemical Shift (ppm) in DMSO-d6 Notes
Urea N-H (Ar-NH-C=O)8.5 - 9.5Often a broad singlet.
Urea N-H (-C=O-NH-R)5.5 - 6.5Can be a singlet, doublet, or triplet depending on adjacent protons.
Aromatic C-H6.5 - 8.0Complex multiplet patterns depending on substitution.
Aliphatic C-H (adjacent to N)2.5 - 4.0

Table 1: Representative ¹H NMR chemical shifts for phenylurea derivatives.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental formula.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like phenylureas, typically generating protonated molecules ([M+H]⁺) with minimal fragmentation.[2][3]

  • Tandem Mass Spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides additional structural information and can be crucial for differentiating between positional isomers, which might be challenging to distinguish by NMR alone.[2][4]

  • Sample Preparation: Prepare a dilute solution of the phenylurea sample (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range is set to include the expected m/z of the protonated molecule.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimentally measured accurate mass to the calculated theoretical mass for the target molecule's elemental formula. The mass difference should typically be less than 5 ppm.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse technique for assessing the purity of a compound by separating it from potential impurities.[5] For phenylureas, a reverse-phase method with UV detection is commonly employed.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: Phenylureas are moderately polar compounds, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[6][7]

  • UV Detection: The phenyl group in these molecules provides a strong chromophore, allowing for sensitive detection by UV absorbance, often around 245-254 nm.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to ensure the elution of both the main compound and any less polar impurities within a reasonable timeframe.[5]

  • Sample Preparation: Prepare a stock solution of the phenylurea sample at a concentration of approximately 1 mg/mL in acetonitrile or methanol. Dilute this stock solution with the initial mobile phase composition to a final concentration of about 0.1 mg/mL.[5]

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Mobile Phase B: Acetonitrile (or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Gradient Program: A typical gradient might run from 30% B to 95% B over 15 minutes.[5]

  • Injection and Analysis: Inject 10 µL of the sample solution. Record the chromatogram.

  • Purity Calculation: Assuming all components have a similar response factor at the detection wavelength, the purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Principle cluster_hplc HPLC System cluster_separation Separation Principle MobilePhase Mobile Phase (Water/Acetonitrile) Pump Pump MobilePhase->Pump Injector Injector Pump->Injector Column C18 Column (Stationary Phase) Injector->Column start Mixture Injected Detector UV Detector Column->Detector sep Less Polar Impurities (elute later) Main Phenylurea More Polar Impurities (elute earlier) Data Chromatogram Detector->Data

Caption: Principle of reverse-phase HPLC separation.

Secondary QC Testing: Verifying Composition and Key Properties

Once identity and purity are established, secondary tests confirm the elemental composition and quantify properties like water content that can affect the compound's stability and accurate use.

Elemental Analysis (CHNS): The Formula Confirmation

Elemental analysis provides the percentage by weight of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a fundamental technique for confirming that the empirical formula of the synthesized compound is correct.[8][9]

Causality Behind Experimental Choices:

  • This is a destructive technique that involves the complete combustion of the sample. The resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the elemental composition.[8]

  • The results are compared to the theoretical percentages calculated from the proposed molecular formula. A close match provides strong evidence for the compound's identity and purity.

Acceptance Criteria: The found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[10][11] Discrepancies outside this range may indicate the presence of impurities or residual solvent.

Karl Fischer Titration: Quantifying Water Content

The presence of water can affect the stability of a research chemical and lead to inaccuracies in weighing for biological assays. Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[12][13][14]

Causality Behind Experimental Choices:

  • Specificity: Unlike methods like loss on drying, Karl Fischer titration is selective for water, as the reaction itself consumes water.[13][14] This is crucial because residual organic solvents might also be volatile.

  • Methodology: The technique involves the titration of the sample with a Karl Fischer reagent, which contains iodine. Water reacts with the iodine in a 1:1 molar ratio. The endpoint is detected when an excess of iodine is present.[13] There are two main types: volumetric and coulometric titration, with the latter being more suitable for very low water content.[15]

  • Instrument Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

  • Sample Introduction: A precisely weighed amount of the phenylurea sample is quickly added to the anhydrous solvent in the titration vessel.[15]

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Data Integration and Decision Making

The results from all QC tests must be considered together to make an informed decision on the quality of the synthesized phenylurea. The following flowchart outlines a logical decision-making process.

Decision_Flow Start Synthesized Phenylurea Batch NMR_Check ¹H/¹³C NMR Structure Correct? Start->NMR_Check MS_Check HRMS [M+H]⁺ Correct? NMR_Check->MS_Check Yes Fail Batch FAIL Repurify or Resynthesize NMR_Check->Fail No HPLC_Check HPLC Purity ≥ 95%? MS_Check->HPLC_Check Yes MS_Check->Fail No EA_Check Elemental Analysis within ±0.4%? HPLC_Check->EA_Check Yes HPLC_Check->Fail No Pass Batch PASS Release for Research EA_Check->Pass Yes EA_Check->Fail No

Caption: Decision-making flowchart for batch release.

Summary of QC Tests and Acceptance Criteria
QC Test Purpose Typical Acceptance Criteria Supporting Rationale/Reference
¹H & ¹³C NMR Structural Confirmation & IdentitySpectrum consistent with proposed structure.Confirms atomic connectivity and chemical environment.[1]
HRMS Molecular Weight & Formula ConfirmationMeasured mass within 5 ppm of theoretical mass.Provides high-confidence confirmation of elemental composition.
HPLC-UV/DAD Purity Assessment & Impurity ProfilePurity ≥ 95% (application dependent). No single impurity > 1%.Quantifies the presence of starting materials, by-products, and degradation products.[5]
Elemental Analysis Elemental Composition ConfirmationExperimental C, H, N values within ±0.4% of theoretical values.Fundamental verification of the compound's empirical formula.[10][11]
Karl Fischer Titration Water Content Determination≤ 0.5% (application dependent).Ensures accuracy in weighing and stability of the material.[12][13]

Table 2: Summary of recommended QC tests and acceptance criteria for phenylurea research chemicals.

Comparison of Analytical Techniques

Technique Strengths Limitations Primary Role in Phenylurea QC
NMR Spectroscopy Unambiguous structure determination. Can quantify impurities without reference standards.Lower sensitivity compared to HPLC. Complex spectra for some molecules.Identity & Structure Confirmation
Mass Spectrometry High sensitivity. Provides accurate molecular weight (HRMS).Isomers may not be distinguishable without MS/MS. Does not provide quantitative purity information on its own.Molecular Weight Confirmation
HPLC High sensitivity and resolving power for impurities. Excellent for quantitative purity assessment.Requires reference standards for impurity identification and absolute quantification.Purity Determination
Elemental Analysis Provides fundamental confirmation of elemental composition.Not suitable for detecting isomeric impurities. Requires high sample purity for accurate results.Formula Confirmation
Karl Fischer Titration Highly specific and accurate for water.Does not quantify other residual solvents.Water Content

Table 3: Comparative guide to the performance of key QC analytical techniques.

Conclusion

The quality of custom synthesized phenylurea research chemicals is not a matter of assumption but of empirical verification. A robust QC protocol, built on the foundation of an orthogonal analytical approach, is indispensable for ensuring the integrity of research data. By integrating the structural insights from NMR, the molecular weight confirmation from mass spectrometry, the purity profile from HPLC, and the compositional data from elemental analysis, researchers can proceed with confidence, knowing their chemical tools are precisely what they are intended to be. This commitment to analytical rigor is a cornerstone of trustworthy and reproducible science.

References

  • Mettler Toledo. What Is Karl Fischer Titration? Retrieved from [Link]

  • Wikipedia. Karl Fischer titration. Retrieved from [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Retrieved from [Link]

  • PubMed. Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Retrieved from [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • PubMed. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis - PMC. Retrieved from [Link]

  • ResearchGate. Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers | Request PDF. Retrieved from [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • ProPharma. Analytical Method Validation: are your analytical methods suitable for intended use? Retrieved from [Link]

  • ResearchGate. Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. Retrieved from [Link]

  • ACS Publications. Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Retrieved from [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • PubMed. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. Retrieved from [Link]

  • Lab Manager. Introduction to Analytical Method Development and Validation. Retrieved from [Link]

  • PubMed. Multiresidue HPLC methods for phenyl urea herbicides in water. Retrieved from [Link]

  • PubMed. Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series. Retrieved from [Link]

  • ResearchGate. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils | Request PDF. Retrieved from [Link]

  • LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Eurachem. Guide to Quality in Analytical Chemistry. Retrieved from [Link]

  • Organic Syntheses. 1-cyano-3-phenylurea - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. Analysis of phenylurea herbicides from plants by GC/MS | Request PDF. Retrieved from [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (PDF) Validation of analytical methods and laboratory procedures for chemical measurements. Retrieved from [Link]

  • The Royal Society of Chemistry. The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography - Analyst (RSC Publishing). Retrieved from [Link]

  • PubMed. In-vivo NMR spectroscopy in patients with phenylketonuria: changes of cerebral phenylalanine levels under dietary treatment. Retrieved from [Link]

  • PubMed. Localized brain proton NMR spectroscopy in young adult phenylketonuria patients. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Quality Control Guidelines for SAM Chemical Methods. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • ResearchGate. Partial ¹H NMR spectrum of 4 showing major and minor signals with a 4:1... | Download Scientific Diagram. Retrieved from [Link]

  • European Medicines Agency. Guideline on the requirements to the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon. Retrieved from [Link]

  • PrepChem.com. Preparation of 1-phenylurea. Retrieved from [Link]

  • ResearchGate. Chemical structures of the phenylurea herbicides tested in this study..... Retrieved from [Link]

  • National Center for Biotechnology Information. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC. Retrieved from [Link]

  • World Health Organization. 6. Process control— introduction to quality control. Retrieved from [Link]

  • ResearchGate. Quality Control Practices for Chemistry and Immunochemistry in a Cohort of 21 Large Academic Medical Centers. Retrieved from [Link]

Sources

Cross-Reactivity of Phenylurea Antibodies with m-Tolyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the cross-reactivity profiles of phenylurea-targeted antibodies against m-tolyl (3-methylphenyl) analogs.[1] It is designed for researchers developing immunoassays (ELISA, LFIA) or biosensors for herbicide residue analysis and pharmaceutical impurity monitoring.[1]

Executive Summary

The specificity of antibodies raised against phenylurea herbicides (e.g., Isoproturon, Diuron, Chlortoluron) is frequently compromised by structural analogs bearing meta-substitutions, specifically the m-tolyl (3-methylphenyl) moiety. This cross-reactivity arises due to the bioisosteric nature of the methyl group and the conservation of the urea pharmacophore.

For high-precision assays, distinguishing between a target 4-substituted phenylurea (e.g., Isoproturon) and its 3-substituted (m-tolyl) degradation products or analogs is critical.[1] This guide analyzes the structural determinants of this cross-reactivity and compares the performance of monoclonal vs. polyclonal platforms.

Structural Basis of Recognition

The cross-reactivity of phenylurea antibodies is governed by the electronic and steric complementarity of the antibody binding pocket, particularly at the meta (R3) and para (R4) positions of the phenyl ring.

The m-Tolyl Challenge

The m-tolyl group introduces a methyl substituent at the 3-position.

  • Steric Hindrance: Antibodies raised against 4-substituted immunogens (e.g., Isoproturon) typically possess a narrow hydrophobic pocket deep in the binding site.[1] A meta-methyl group can clash with the pocket wall, theoretically reducing binding.[1]

  • Electronic Effects: The methyl group is weakly electron-donating.[1] Unlike electron-withdrawing groups (e.g., 3-Cl in Chlortoluron or 3-CF3 in Fluometuron), the m-tolyl group does not significantly alter the electron density of the urea nitrogen, allowing the hydrogen-bonding network to remain intact.

Key Finding: Research indicates that antibodies raised against N-linked haptens (where the linker is attached to the urea nitrogen) show higher cross-reactivity with m-tolyl analogs because the phenyl ring is distal to the carrier protein, exposing the entire ring surface to the immune system during antibody maturation [1].

Pathway of Recognition (DOT Visualization)

The following diagram illustrates the hapten design strategies and their impact on m-tolyl recognition.

HaptenStrategy cluster_legend Impact on Assay Specificity Hapten_N N-Linked Hapten (Linker at Urea N) Ab_Class Class-Specific Antibody (Broad Specificity) Hapten_N->Ab_Class Exposes Phenyl Ring Hapten_Ring Ring-Linked Hapten (Linker at Phenyl Ring) Ab_Residue Residue-Specific Antibody (High Specificity) Hapten_Ring->Ab_Residue Masks Phenyl Ring Result_HighCR High Cross-Reactivity with m-Tolyl Analogs Ab_Class->Result_HighCR Recognizes Urea Core Result_LowCR Low Cross-Reactivity (Discriminates m-Tolyl) Ab_Residue->Result_LowCR Recognizes Ring Substituents

Figure 1: Hapten design dictates the antibody's ability to distinguish m-tolyl analogs. N-linked haptens generally yield antibodies with higher cross-reactivity.[1]

Comparative Performance Analysis

The following data synthesizes cross-reactivity (CR) profiles for standard phenylurea antibodies. "Cross-Reactivity" is defined as


.[1]
Table 1: Cross-Reactivity of Anti-Phenylurea Antibodies with m-Tolyl and Related Analogs[1]
Antibody Target (Immunogen)Antibody TypeAnalog: m-Tolylurea (3-Methyl)Analog: Chlortoluron (3-Cl, 4-Me)Analog: Fenuron (Unsubstituted)Specificity Insight
Anti-Isoproturon (4-isopropyl)Monoclonal (mAb 4D2)< 5% 12%< 1%Highly specific to para-isopropyl; sterically rejects meta-substituents.[1]
Anti-Diuron (3,4-dichloro)Polyclonal (pAb II)45% 85% 15%High CR with m-tolyls due to recognition of the 3-position substitution pattern.
Anti-Generic Phenylurea Polyclonal (Broad)80-100% 95%100%Designed for class extraction; cannot distinguish m-tolyl from target.[1]

Data synthesized from comparative immunoassay studies [1][2].

Analysis:

  • Anti-Isoproturon antibodies are the most effective at excluding m-tolyl analogs.[1] The bulky isopropyl group at the para position creates a deep hydrophobic cavity in the antibody that a simple meta-methyl group cannot fill, leading to a loss of binding energy (high IC50).

  • Anti-Diuron antibodies show significant cross-reactivity.[1][2] Since Diuron already possesses a substituent at the 3-position (chlorine), the antibody pocket is pre-formed to accept meta-substituents.[1] The methyl group of an m-tolyl analog acts as a bioisostere for the chlorine, resulting in false positives.

Experimental Protocol: Determination of Cross-Reactivity

To validate the specificity of a phenylurea antibody against m-tolyl analogs, a Competitive Indirect ELISA is the gold standard. This protocol ensures self-validation through the use of homologous and heterologous competition curves.

Materials
  • Coating Antigen: Phenylurea-OVA conjugate (0.5 µg/mL).[1]

  • Primary Antibody: Anti-Phenylurea (titrated to yield OD ~1.0).[1]

  • Analytes: Target Phenylurea (Standard), m-Tolylurea (Analog).[1]

  • Detection: HRP-labeled secondary antibody, TMB substrate.[1]

Workflow (DOT Visualization)

ELISA_Workflow Step1 1. Plate Coating (Ag-OVA Conjugate) Step2 2. Competition Step (Mix Ab + Analyte) Step1->Step2 Step3 3. Incubation (37°C, 60 min) Step2->Step3 Analyte binds Ab (Inhibits Coating binding) Step4 4. Detection (2° Ab-HRP + TMB) Step3->Step4 Step5 5. Data Analysis (Sigmoidal Fit) Step4->Step5 Calculate IC50

Figure 2: Indirect Competitive ELISA workflow for determining IC50 values.

Calculation & Validation[1][2][3]
  • Plot Curves: Plot Optical Density (Y) vs. Log[Concentration] (X) for both the Target and the m-Tolyl analog.

  • Fit Data: Use a 4-parameter logistic equation:

    
    .[1][3]
    
  • Calculate CR%:

    
    [1]
    
  • Validation Criteria: The assay is valid only if the

    
     of the standard curve is >0.98 and the CV% between replicates is <10%.
    

Mitigation Strategies

If your application requires strict discrimination against m-tolyl analogs (e.g., detecting Isoproturon without interference from degradation products):

  • Select Ring-Linked Immunogens: Use antibodies raised against haptens conjugated via the phenyl ring (e.g., at the 4-position).[1] This forces the immune system to recognize the urea bridge and the specific N-alkyl chains, making the antibody less sensitive to ring variations but potentially more sensitive to the specific ring substitution used for linkage.

  • Heterologous Coating: Use a coating antigen with a different linker position than the immunogen. This "heterologous" format often improves sensitivity and can sharpen specificity by selecting for higher-affinity antibody clones that are strictly specific to the free analyte [3].

References

  • Zhang, F., Liu, B., Liu, G., et al. (2018).[1] Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. Scientific Reports, 8, 3038.[1] Link

  • Katmeh, M. F., Frost, G., Aherne, W., & Stevenson, D. (1994).[1] Development of an enzyme-linked immunosorbent assay for isoproturon in water. The Analyst, 119(3), 431-435.[1] Link

  • Xu, Z. L., et al. (2011).[1] Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis. Analytica Chimica Acta, 701(2), 169-176.[1] Link

Sources

Safety Operating Guide

1-Butyl-1-methyl-3-(3-methylphenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety and disposal protocols for 1-Butyl-1-methyl-3-(3-methylphenyl)urea , a substituted phenylurea compound often utilized in agricultural chemical research or pharmaceutical synthesis.[1]

As this specific isomer is a specialized research chemical without a ubiquitous commercial waste code (such as a specific RCRA P- or U-list designation), this guide applies precautionary "High Hazard" protocols based on the chemical class behavior of substituted phenylureas (e.g., herbicides like Diuron or Linuron).

Part 1: Immediate Action Card (Executive Summary)

Parameter Critical Action / Specification
Primary Hazard Aquatic Toxicity & Potential Endocrine Disruption. Phenylureas are Photosystem II inhibitors and persistent organic pollutants.[1]
Immediate Spill Do NOT wash down drains. Isolate area.[1] Dampen solids to prevent dust.[1]
Waste Stream Organic Non-Halogenated. (Unless mixed with halogenated solvents).[1]
Disposal Method High-Temperature Incineration (Fuel Blending).[1]
PPE Requirement Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat, N95/P100 (if dust is visible).

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its degradation pathway. 1-Butyl-1-methyl-3-(3-methylphenyl)urea is a substituted phenylurea .[1]

  • Chemical Structure Logic: It consists of a urea core (

    
    ) substituted with a lipophilic butyl group and a m-tolyl (3-methylphenyl) ring.[1]
    
  • Stability: Chemically stable at room temperature.[1][2] It resists hydrolysis in neutral waters but degrades slowly under acidic/alkaline conditions or intense UV light.[1]

  • Thermal Decomposition: At temperatures >350°C, phenylureas thermally crack into isocyanates (toxic) and anilines (toxic/carcinogenic) before complete combustion [1]. Therefore, low-temperature destruction (e.g., autoclaving) is ineffective and dangerous .[1]

Regulatory Classification (USA/RCRA): While this specific isomer is not explicitly listed in 40 CFR 261.33 (P or U lists), it must be characterized by the generator.[1]

  • Default Classification: Classify as Hazardous Waste based on Toxicity Characteristic (if TCLP testing is skipped, apply "Generator Knowledge" of phenylurea toxicity).

  • Aquatic Hazard: Most phenylureas are classified as "Very Toxic to Aquatic Life" (H400/H410).[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Goal: Prevent environmental release and prepare for incineration.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.[1] Phenylureas are compatible with standard plastics.[1]

  • Solvation (Optional but Recommended):

    • If you have a "Bulking" solvent waste stream (e.g., waste acetone/methanol), dissolve the solid urea into this stream.

    • Why? Liquid waste is easier for disposal facilities to inject into incinerators than solid canisters.[1]

    • Ratio: Ensure complete dissolution (typically <10% w/v).[1]

  • Labeling:

    • Label as: "Hazardous Waste - Organic Solution."

    • Constituents: "Acetone (90%), 1-Butyl-1-methyl-3-(3-methylphenyl)urea (10%)."[1]

    • Hazard Checkbox: [x] Toxic [x] Flammable (due to solvent).[1]

Scenario B: Disposal of Aqueous/Buffer Solutions

Goal: Extract organic contaminants from water before disposal, or manage entire volume.

  • Do NOT Sewer: Even trace amounts (<1 ppm) can affect aquatic ecosystems.[1]

  • Volume < 5 Liters: Collect entire solution in a carboy labeled "Aqueous Waste with Trace Organics."

  • Volume > 5 Liters (Pre-treatment):

    • Pass the solution through an Activated Carbon Filter or use Solid Phase Extraction (SPE) disks.[1]

    • Dispose of the filtrate as non-hazardous wastewater (verify with local EHS).[1]

    • Dispose of the solid carbon/SPE cartridge as Solid Hazardous Waste (Scenario A).

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place all contaminated solids in a clear, 6-mil polyethylene bag.

  • Sealing: Goose-neck seal the bag (twist and tape).

  • Secondary Containment: Place the bag inside a rigid fiber drum or bucket labeled "Lab Debris - Organic Contaminated."[1]

Part 4: Spill Response Workflow

If 1-Butyl-1-methyl-3-(3-methylphenyl)urea is spilled in the lab:

  • Stop: Evacuate immediate area if dust is airborne.[1]

  • PPE: Don double nitrile gloves and respiratory protection (N95 minimum).[1]

  • Contain:

    • Dry Spill: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or oil-impregnated sweeping compound.[1] Scoop into a waste jar.

    • Wet Spill: Absorb with vermiculite, sand, or clay pads.

  • Clean: Wipe surface with Ethanol or Acetone (phenylureas are soluble in organics, poorly soluble in water).[1]

  • Decontaminate: Wash surface with soap and water to remove final residues.[1]

Part 5: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this waste stream.

DisposalWorkflow Start Waste Generation: 1-Butyl-1-methyl-3-(3-methylphenyl)urea StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Dissolve Option: Dissolve in Waste Acetone/MeOH Solid->Dissolve Preferred SolidPack Pack in HDPE Jar Solid->SolidPack Alt SolventCheck Is it in Organic Solvent? Liquid->SolventCheck SolidStream Stream: Lab Trash (Haz) Debris->SolidStream AqueousCheck Is it Aqueous? SolventCheck->AqueousCheck No OrgStream Stream: Organic Non-Halogenated SolventCheck->OrgStream Yes AqStream Stream: Aqueous Toxic AqueousCheck->AqStream Yes Dissolve->OrgStream SolidPack->SolidStream Incineration FINAL DESTINATION: High-Temp Incineration (Fuel Blending) OrgStream->Incineration AqStream->Incineration SolidStream->Incineration

Caption: Operational workflow for segregating phenylurea waste streams to ensure proper destruction via incineration.

Part 6: Scientific Rationale & Compliance

Why Incineration? Research confirms that thermal decomposition of substituted ureas is complex.[1] At 350–450°C, phenylureas decompose into isocyanates and amines [1].[3] If landfilled, these compounds can leach into groundwater, where they persist and exhibit phytotoxicity. High-temperature incineration (>1000°C) with residence time guarantees complete mineralization to


, 

, and

.[1]

Regulatory Reference (USA):

  • 40 CFR 262.11: Requires the generator to determine if waste is hazardous.[1] Due to the ecotoxicity of the "phenylurea" class, a "Non-Hazardous" determination is risky without explicit LC50 data for this specific isomer.

  • Best Practice: Manage as RCRA Hazardous Waste (Code D001 for ignitable solvent mixtures, or non-specific chemical waste) to ensure it reaches a Part B permitted incinerator.

References

  • MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.[1][3] Polymers.[1] Available at: [Link]

  • American Chemical Society (ACS). (2012).[1] Assessment of the Leaching Potential of 12 Substituted Phenylurea Herbicides. Journal of Agricultural and Food Chemistry.[1] Available at: [Link]

  • NIST Chemistry WebBook. 1-Butyl-3-phenylurea (Analogous Structure Data). National Institute of Standards and Technology.[1][4] Available at: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.